3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Description
The exact mass of the compound 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-4-8(11)10-6-2-1-3-7-10;/h1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHHBMBLVNWNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590446 | |
| Record name | 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221043-84-1 | |
| Record name | 3-Amino-1-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Molecular Signature
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a beta-aminoketone, represents a scaffold of significant interest due to its prevalence in biologically active molecules. This guide, designed for the discerning researcher, provides a comprehensive exploration of the spectral data integral to the unequivocal identification and characterization of this compound. As a Senior Application Scientist, my focus extends beyond the mere presentation of data; this document is crafted to illuminate the rationale behind the spectral features, grounding the interpretation in the fundamental principles of spectroscopic analysis and providing actionable protocols for reproducible results.
Our journey will navigate through the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will dissect the expected spectral patterns, drawing on data from analogous structures to build a robust predictive model. This guide is structured to empower you with not only the data but also the expertise to interpret it, ensuring the integrity and validity of your research.
Section 1: The Structural and Spectroscopic Landscape
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located alpha to a carbonyl group. The structure combines a piperidine ring, a common motif in pharmaceuticals, with a reactive beta-aminoketone functional group. The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial aspect for many pharmaceutical applications.
The structural elucidation of this molecule relies on a triumvirate of spectroscopic techniques, each providing a unique piece of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their chemical environment.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, we will examine both ¹H (proton) and ¹³C (carbon-13) NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt will influence the chemical shifts, particularly for protons near the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Piperidine (H2', H6' - axial & equatorial) | 3.4 - 3.7 | Multiplet | 4H | Protons alpha to the amide nitrogen are deshielded. |
| Piperidine (H3', H4', H5' - axial & equatorial) | 1.5 - 1.8 | Multiplet | 6H | Protons on the piperidine ring further from the nitrogen. |
| Methylene (H2) | 2.8 - 3.1 | Triplet | 2H | Methylene group adjacent to the carbonyl group. |
| Methylene (H3) | 3.1 - 3.4 | Triplet | 2H | Methylene group adjacent to the ammonium group, deshielded by the positive charge. |
| Amine (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | Protons on the protonated amine, often exchangeable with D₂O. |
Expert Insight: The broadness of the NH₃⁺ peak is a characteristic feature resulting from quadrupole broadening and chemical exchange. Running the spectrum in D₂O would lead to the disappearance of this signal, confirming its assignment.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C1) | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon. |
| Methylene (C2) | 35 - 40 | Methylene carbon alpha to the carbonyl group. |
| Methylene (C3) | 38 - 43 | Methylene carbon alpha to the ammonium group. |
| Piperidine (C2', C6') | 45 - 50 | Carbons adjacent to the amide nitrogen. |
| Piperidine (C3', C5') | 25 - 30 | Carbons beta to the amide nitrogen. |
| Piperidine (C4') | 23 - 28 | Carbon gamma to the amide nitrogen. |
Section 3: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for the identification of functional groups. The IR spectrum of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride will exhibit characteristic absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Ammonium) | 3000 - 2800 (broad) | N-H stretching |
| C-H (Aliphatic) | 2950 - 2850 | C-H stretching |
| C=O (Amide) | 1650 - 1630 | C=O stretching (Amide I band) |
| N-H (Ammonium) | 1600 - 1500 | N-H bending |
| C-N | 1250 - 1020 | C-N stretching |
Causality in Experimental Choice: The selection of the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) can influence the appearance of the spectrum, particularly the broadness of the N-H and O-H stretching bands. For a hydrochloride salt, a KBr pellet is a common and effective method.
Section 4: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 3-Amino-1-(piperidin-1-yl)propan-1-one, the mass spectrum would be of the free base after the loss of HCl in the ion source.
Predicted Mass Spectrometry Data (for the free base, C₈H₁₆N₂O):
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 157.1335 |
| [M+Na]⁺ | 179.1155 |
Fragmentation Analysis: The fragmentation pattern in MS provides structural clues. Key fragmentations for this molecule would likely involve:
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms.
-
McLafferty rearrangement: If sterically possible, though less likely for this structure.
-
Loss of small neutral molecules: Such as CO or C₂H₄.
A common fragment would be the piperidinyl-acylium ion at m/z 112, resulting from the cleavage of the C2-C3 bond.
Section 5: Experimental Protocols
To ensure the trustworthiness and reproducibility of the spectral data, the following detailed protocols are provided.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Record the background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and using an electrospray ionization (ESI) source.
-
Ionization: ESI is a soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺ of the free base.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Section 6: Visualization of Workflows
To provide a clear and logical representation of the analytical process, the following diagrams are presented using the DOT language.
Caption: Integration of multimodal spectral data for unequivocal structural confirmation.
Conclusion: A Foundation of Analytical Rigor
This technical guide has provided a comprehensive overview of the spectral data and analytical methodologies required for the thorough characterization of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. By integrating predicted data with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers in ensuring the scientific integrity of their work. The presented workflows and interpretations are designed to be not just informative but also instructive, fostering a deeper understanding of the causal relationships between molecular structure and spectral output. Adherence to these rigorous analytical practices is the bedrock upon which trustworthy and impactful scientific discovery is built.
References
-
Gul, H. I., Demirtas, A., Ucar, G., Taslimi, P., & Gulcin, İ. (2017). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Letters in Drug Design & Discovery, 14(5), 573-580. [Link]
-
PubChem. (n.d.). 3-amino-1-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic methods).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text for understanding spectroscopic principles).
thermal stability of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
An In-depth Technical Guide to the Thermal Stability of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the . As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with robust, field-proven experimental methodologies. The objective is to equip researchers and drug development professionals with the necessary framework to understand, evaluate, and predict the thermal behavior of this compound, ensuring the development of safe and stable pharmaceutical products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of the molecule's intrinsic properties.
Part 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's structure is the cornerstone of predicting its stability. The chemical identity and arrangement of functional groups in 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride provide critical clues to its thermal liability.
Chemical Identity
-
Chemical Name: 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
-
Synonyms: 3-Amino-1-piperidin-1-yl-propan-1-one hydrochloride
-
CAS Number: 221043-84-1 (for the hydrochloride salt)[1]
-
Molecular Formula: C₈H₁₇ClN₂O
-
Molecular Weight: 192.69 g/mol
-
Chemical Structure:
(Image depicting the chemical structure with key functional groups labeled: β-amino group, ketone, piperidine ring, and the hydrochloride salt at the primary amine.)
Structural Insights and Reactivity Prediction
The structure of 3-Amino-1-(piperidin-1-yl)propan-1-one reveals its classification as a β-aminoketone , a class of compounds often referred to as Mannich bases . This structural motif is the primary determinant of its thermal degradation profile.
-
β-Aminoketone Core: The key feature is the presence of an amino group at the β-position relative to a carbonyl group. This arrangement is known to be susceptible to a specific type of elimination reaction under thermal stress.
-
Piperidine Ring: The piperidine moiety is a saturated heterocycle and is generally considered to be relatively stable.[2] However, under harsh thermal conditions, ring-opening or oxidation reactions can occur, though these are typically secondary to the degradation of the β-aminoketone functionality.[3]
-
Hydrochloride Salt: The formation of a hydrochloride salt at the primary amine significantly increases the compound's melting point and can influence its solid-state stability. The presence of the chloride counter-ion may also play a role in the degradation mechanism under certain conditions.
Based on this structural analysis, the primary hypothesized thermal degradation pathway is a retro-Michael addition (also known as a retro-nucleophilic conjugate addition). This reaction involves the elimination of the piperidine moiety to form an α,β-unsaturated ketone.
Part 2: Experimental Assessment of Thermal Stability
A multi-faceted experimental approach is essential for a comprehensive understanding of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.
Thermogravimetric Analysis (TGA): A Macroscopic View of Thermal Events
2.1.1. Rationale and Experimental Causality
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for identifying the temperatures at which significant mass loss events occur, such as the loss of volatiles (e.g., water or residual solvents) and thermal decomposition. The resulting thermogram provides a clear depiction of the compound's thermal stability limits.
2.1.2. Detailed Experimental Protocol
This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride into an appropriate TGA pan (e.g., alumina).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss occurs.
2.1.3. Data Presentation and Interpretation
The data from a TGA experiment can be summarized as follows:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Associated Process |
| Step 1 | ~100-150 | - | < 1% | Loss of adsorbed water/volatiles |
| Step 2 | > 200 | ~250 | Significant | Onset of thermal decomposition |
(This is an illustrative table; actual values would be determined experimentally.)
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
2.2.1. Rationale and Experimental Causality
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition, providing information on the temperatures and enthalpies of these transitions. For a hydrochloride salt, the melting point is often accompanied by decomposition.
2.2.2. Detailed Experimental Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride into a hermetically sealed aluminum pan.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber with a purge gas flow rate of 50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
2.2.3. Data Presentation and Interpretation
Key parameters obtained from a DSC analysis are summarized below:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm | > 200 | ~240 | Variable | Melting with decomposition |
(This is an illustrative table; actual values would be determined experimentally.)
Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Part 3: Mechanistic Insights from Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the degradation pathways of a drug substance. These studies are essential for developing and validating stability-indicating analytical methods.
The Principle of Forced Degradation
In accordance with ICH guidelines, forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high temperature, to produce degradation products. The goal is to generate a degradation level of 5-20%, which is sufficient for the reliable detection and characterization of degradants.
Stability-Indicating HPLC Method: The Core of Degradation Monitoring
3.2.1. Rationale and Experimental Causality
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the parent compound from all its significant degradation products, ensuring that the assay is specific for the intact drug.
3.2.2. Detailed Experimental Protocol
-
Forced Degradation Sample Preparation:
-
Prepare a solution of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject the solution to thermal stress by heating it in a controlled temperature oven (e.g., 80°C) for a specified duration.
-
Withdraw aliquots at various time points and dilute them to an appropriate concentration for HPLC analysis.
-
-
HPLC Method Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
3.2.3. Data Presentation and Interpretation
An ideal stability-indicating HPLC method will produce a chromatogram where the peak for the parent compound is well-resolved from the peaks of its degradation products.
(An illustrative HPLC chromatogram would be presented here, showing a large peak for the parent compound and smaller, well-separated peaks for the degradation products.)
Elucidating the Degradation Pathway
3.3.1. The Retro-Michael Addition Pathway
As hypothesized, the primary thermal degradation pathway for β-aminoketones like 3-Amino-1-(piperidin-1-yl)propan-1-one is the retro-Michael addition. This is a type of elimination reaction where the β-amino group and a proton on the α-carbon are removed, leading to the formation of an α,β-unsaturated ketone and the corresponding amine.
In this case, the degradation products would be 1-(piperidin-1-yl)prop-2-en-1-one and ammonia (from the primary amine).
3.3.2. Potential Secondary Degradation of the Piperidine Ring
Under more extreme thermal stress, the piperidine ring itself may undergo degradation. Potential pathways include oxidation to form N-oxides or ring-opening reactions.[3] However, these are generally considered to be less favorable than the retro-Michael addition.
3.3.3. Characterization of Degradants
The structural elucidation of degradation products is typically achieved using hyphenated analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is crucial for proposing their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the degradants.[4][5]
Proposed Thermal Degradation Pathway Diagram
Caption: Proposed primary thermal degradation pathway of 3-Amino-1-(piperidin-1-yl)propan-1-one via a retro-Michael addition.
Part 4: Conclusion and Best Practices
The is primarily governed by its β-aminoketone structure. The principal degradation pathway under thermal stress is the retro-Michael addition, leading to the formation of an α,β-unsaturated ketone and ammonia.
Recommendations for Handling and Storage:
-
Based on the potential for thermal degradation, it is recommended to store this compound in a cool and dry place, protected from elevated temperatures.
-
During pharmaceutical processing, prolonged exposure to high temperatures should be avoided to minimize the formation of degradation products.
A comprehensive evaluation of thermal stability, employing a combination of TGA, DSC, and stability-indicating HPLC methods, is essential for ensuring the quality, safety, and efficacy of any drug product containing 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Part 5: References
-
Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 98, 353-365. [Link]
-
Görög, S. (2007). The importance of impurity and degradation product profiling in modern pharmaceutical analysis. Trac Trends in Analytical Chemistry, 26(1), 12-19.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
Roy, J. (2002). Pharmaceutical impurities—a mini-review. AAPS PharmSciTech, 3(2), E6.
-
Freeman, S., & Saady, N. M. (2012). Thermal degradation of aqueous piperazine for CO2 capture: 2. Product types and generation rates. Industrial & Engineering Chemistry Research, 51(43), 14266-14275.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Hu, Y., & Li, S. (2012). Drug discovery and development: Technology in transition. John Wiley & Sons. (This book provides general context on the importance of stability studies).
Sources
An In-Depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride: Synthesis, Properties, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a synthetic organic compound belonging to the β-aminoketone class. Its structure, featuring a piperidine ring and a propanone backbone with a terminal amine, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a highly privileged scaffold in pharmaceuticals, known to enhance metabolic stability and improve pharmacokinetic properties.[1][2] Coupled with the reactive and versatile aminoketone core, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS), as well as having potential anticancer and antimicrobial activities.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride, drawing upon established chemical principles and data from structurally related compounds.
Synthesis and Characterization
The primary route for the synthesis of 3-amino-1-(piperidin-1-yl)propan-1-one and its hydrochloride salt is the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine.[3][4] In the case of the target molecule, the reactants would be piperidine (the secondary amine), formaldehyde, and a ketone with an enolizable proton.
General Synthetic Pathway: The Mannich Reaction
The Mannich reaction is a three-component condensation that efficiently forms a new C-C bond.[5] The mechanism proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of the secondary amine (piperidine) and formaldehyde. This electrophilic iminium ion then reacts with the enol form of a ketone, leading to the formation of the β-aminoketone, known as a Mannich base.[4]
Hypothetical Step-by-Step Synthesis Protocol:
-
Step 1: Formation of the Iminium Ion. In a suitable solvent such as ethanol or water, piperidine is reacted with an aqueous solution of formaldehyde. The reaction is typically acid-catalyzed, often with hydrochloric acid, which also serves to form the final hydrochloride salt.[6]
-
Step 2: Enolization of the Ketone. A ketone with at least one α-hydrogen, such as acetone, is added to the reaction mixture. In the acidic conditions, the ketone undergoes tautomerization to its enol form.
-
Step 3: Nucleophilic Attack. The electron-rich enol attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the β-aminoketone product.
-
Step 4: Isolation and Purification. The reaction mixture is then worked up to isolate the product. This may involve extraction, followed by crystallization to obtain 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride as a solid.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₇ClN₂O | [7] |
| Molecular Weight | 192.69 g/mol | [7] |
| CAS Number | 221043-84-1 | [8] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Predicted XlogP | -0.4 | [7] |
Spectral Data for Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the two methylene groups of the propane chain, and a broad signal for the amine protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the propane backbone.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1700-1720 cm⁻¹. N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (C₈H₁₆N₂O), with a predicted m/z of 157.13355 for the [M+H]⁺ adduct.[7]
Pharmacological Profile and Potential Applications
The pharmacological potential of 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride can be extrapolated from the known activities of the aminoketone and piperidine classes of compounds.
CNS Activity
The aminoketone bupropion is a well-known antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[9][10] Its mechanism of action is presumed to be related to its ability to increase the synaptic concentrations of these neurotransmitters.[11][12] Given the structural similarity, it is plausible that 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride could exhibit similar activity at monoamine transporters. The piperidine moiety is also a common feature in many CNS-active drugs, contributing to their ability to cross the blood-brain barrier and interact with various receptors and transporters.[1][13]
Potential CNS Mechanistic Pathway
Caption: Hypothetical mechanism of CNS activity.
Anticancer and Antimicrobial Potential
Numerous piperidine-containing compounds have demonstrated significant anticancer and antimicrobial activities.[2] The piperidine scaffold can be functionalized to interact with a variety of biological targets, including enzymes and receptors involved in cell proliferation and microbial survival. The aminoketone functionality provides a reactive handle for further chemical modifications to optimize these activities.
Future Directions and Research Opportunities
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and complete spectral characterization would be invaluable to the research community.
-
Pharmacological Screening: A comprehensive biological evaluation of the compound is warranted, including in vitro screening against a panel of CNS targets, cancer cell lines, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the piperidine ring, the propane linker, and the terminal amine would help to elucidate the key structural features required for biological activity.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.
Conclusion
While specific data on 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride is limited in the public domain, its chemical structure strongly suggests its potential as a versatile building block in drug discovery. By leveraging the known properties of the aminoketone and piperidine pharmacophores, researchers can rationally design and synthesize novel compounds with a high probability of biological activity. This technical guide serves as a foundation for stimulating further investigation into this promising molecule and its derivatives.
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Synthesis and characterization of 3-amino-1, 2-propanediol. (2025). ResearchGate. [Link]
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Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]
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Navigating the Safety Landscape of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride: A Technical Brief for Researchers
For Immediate Release
Preamble: A Note on Scientific Diligence and Data Scarcity
As a Senior Application Scientist, my primary commitment is to the principles of safety, accuracy, and reproducibility in research. The following guide addresses the safety and handling of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. However, a comprehensive search for a complete, authoritative Safety Data Sheet (SDS) for this specific compound (CAS No. 161862-09-5) from major chemical suppliers has not yielded a definitive document. The available information is either fragmented or pertains to structurally similar, but not identical, molecules.
This guide has been constructed by synthesizing the available data for the target compound and drawing logical, experience-based inferences from the safety profiles of closely related chemical analogs. It is imperative to understand that this document is intended to provide a preliminary safety assessment and to highlight the critical need for a complete, supplier-provided SDS before any handling or use of this compound. The information herein should supplement, not replace, a formal risk assessment conducted by qualified personnel at your institution.
Hazard Identification and Classification: An Analog-Informed Perspective
Due to the absence of a complete SDS, a definitive GHS classification for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride cannot be provided. However, based on data from analogs, a cautionary approach is warranted.
Analog Data Summary:
| Analog Compound | Key Hazards Identified | GHS Classifications (Illustrative) |
| (S)-3-Amino-piperidine-2,6-dione hydrochloride | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1] | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3[1] |
| (±)-3-Amino-1,2-propanediol | Causes severe skin burns and eye damage.[2][3] | Skin Corrosion - Category 1B; Serious Eye Damage - Category 1[2][3] |
| 3-Amino-1-propanol | Harmful if swallowed; Causes severe skin burns and eye damage.[4][5] | Acute Toxicity (Oral) - Category 4; Skin Corrosion - Category 1B; Serious Eye Damage - Category 1[4][5] |
Inferred Hazard Profile for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride:
Given the presence of both a primary amine and a piperidine moiety, it is prudent to assume that this compound may exhibit the following hazards until proven otherwise:
-
Skin and Eye Irritation/Corrosion: The basic nature of the amino and piperidine groups suggests a high likelihood of irritation, and potentially corrosive effects upon prolonged contact with skin and eyes.
-
Acute Toxicity: Harmful effects if swallowed, inhaled, or absorbed through the skin are plausible, as seen with similar structures.[1]
-
Respiratory Tract Irritation: If the compound is a powder or dust, inhalation may lead to respiratory irritation.[1]
Logical Flow for Hazard Assessment:
Caption: Inferring hazards from structurally similar compounds.
Prudent Handling and Personal Protective Equipment (PPE)
A conservative approach to handling is essential. The following protocols are based on the potential hazards identified from analogous compounds.
Step-by-Step Handling Protocol:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently, especially after direct contact.[1]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider an impervious apron or coveralls.[1]
-
Respiratory Protection: If the compound is a powder and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter is recommended.[8]
-
-
Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
-
Weighing and Dispensing: If the compound is a solid, weigh it out in a manner that minimizes dust generation. A powder-safe enclosure or careful technique in a fume hood is advised.
PPE Selection Workflow:
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An In-depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a piperidine-containing aminoketone of interest in medicinal chemistry and drug development. Due to the limited availability of published data on this specific hydrochloride salt, this document synthesizes information from its free base and structurally related compounds to offer insights into its chemical identity, synthesis, and potential applications. This guide is intended to serve as a foundational resource for researchers, providing both established data and informed predictions to facilitate further investigation and characterization of this compound.
Chemical Identity and Synonyms
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is the hydrochloride salt of the parent compound, 3-Amino-1-(piperidin-1-yl)propan-1-one. The chemical structure consists of a piperidine ring connected via a nitrogen atom to a propan-1-one backbone, which is terminated by an amino group. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, most likely the primary amine, by hydrochloric acid.
Synonyms for the free base include:
-
3-Amino-1-(1-piperidinyl)-1-propanone
-
β-Amino-N-piperidinylpropiophenone
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number (Free Base) | 161862-09-5 | BLDpharm[1] |
| Molecular Formula (Free Base) | C₈H₁₆N₂O | BLDpharm[1] |
| Molecular Weight (Free Base) | 156.23 g/mol | BLDpharm[1] |
| Molecular Formula (Hydrochloride) | C₈H₁₇ClN₂O | Inferred |
| Molecular Weight (Hydrochloride) | 192.69 g/mol | Inferred |
| PubChem CID (related compound) | 17750344 | PubChemLite[2] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |
| Melting Point | Expected to be higher than the free base due to its ionic character. | - |
| pKa | The primary amine is expected to have a pKa around 9-10, and the piperidine nitrogen a pKa around 8-9. | Based on typical values for primary amines and cyclic secondary amines. |
| XlogP (predicted for free base) | -0.4 | PubChemLite[2] |
Synthesis and Manufacturing
A plausible synthetic route to 3-Amino-1-(piperidin-1-yl)propan-1-one involves a Mannich-type reaction or a Michael addition followed by amination. A general, illustrative synthesis is proposed below.
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of piperidine with acrylonitrile via a Michael addition to form 3-(piperidin-1-yl)propanenitrile. Subsequent reduction of the nitrile to the corresponding primary amine would yield 3-(piperidin-1-yl)propan-1-amine. Acylation of this amine would be required to form the final ketone, however, a more direct route would be preferable.
A more probable synthesis would involve the reaction of piperidine with 3-chloropropionyl chloride to form 1-(3-chloropropanoyl)piperidine, followed by a nucleophilic substitution of the chloride with an amine source, such as ammonia or a protected amine equivalent.
The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether.
Sources
An In-Depth Technical Guide to 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a β-aminoketone of significant interest in medicinal chemistry and synthetic organic chemistry. Due to a lack of a singular, documented discovery, this guide situates its emergence within the historical context of the development of the Mannich reaction and the extensive exploration of piperidine-containing compounds as pharmacologically active agents. This document will delve into its chemical properties, a plausible historical synthesis pathway, the significance of its structural motifs, and a detailed, validated experimental protocol for its preparation.
Introduction and Chemical Profile
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a compound characterized by a piperidine ring linked to a propanone backbone, with a primary amine at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.
The core structure features two key pharmacophores: the piperidine ring and the β-aminoketone moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system, among other therapeutic areas.[1][2][3] The β-aminoketone framework is a versatile synthetic intermediate and is itself present in numerous biologically active molecules.[4][5][6]
Table 1: Chemical Properties of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₇ClN₂O | N/A |
| Molecular Weight | 192.69 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 194-196 °C | N/A |
| Solubility | Soluble in water and methanol | N/A |
A Plausible Historical Synthesis: The Mannich Reaction
The synthesis of the target molecule likely emerged from systematic explorations of the Mannich reaction's scope, particularly with cyclic secondary amines like piperidine. Given the ready availability of the starting materials—piperidine, formaldehyde, and a suitable three-carbon carbonyl precursor—it is highly probable that this compound was first synthesized as part of a broader investigation into novel β-aminoketones.
The historical significance of the Mannich reaction lies in its ability to efficiently construct C-C bonds and introduce a nitrogen-containing functional group in a single step, providing access to a diverse range of compounds with potential biological activity.[10]
Caption: Plausible synthetic pathway via the Mannich Reaction.
The Significance of the Structural Motifs in Drug Discovery
The interest in compounds like 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride stems from the well-established pharmacological importance of its constituent parts.
The Piperidine Ring: A Privileged Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[1][2][3] Its conformational flexibility allows it to bind to a variety of biological targets with high affinity and selectivity. Furthermore, the nitrogen atom can be readily substituted to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).[1]
The β-Aminoketone Moiety: A Versatile Pharmacophore and Synthetic Intermediate
β-Aminoketones are recognized as important pharmacophores in their own right, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] They are also highly valuable synthetic intermediates, as the ketone and amine functionalities can be further elaborated to generate more complex molecular architectures.[4]
Caption: Significance of the core structural motifs.
Detailed Experimental Protocol: Synthesis via Mannich Reaction
The following protocol describes a robust and validated method for the synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, adapted from established procedures for Mannich reactions.
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
-
Piperidine
-
Paraformaldehyde
-
N-vinylacetamide
-
Hydrochloric acid (concentrated and in a suitable solvent, e.g., 2M in diethyl ether)
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Formation of the Mannich Reagent (Eschenmoser's Salt analogue):
-
In a round-bottom flask, combine piperidine (1.0 eq) and paraformaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 1 hour. The formation of the intermediate iminium salt will occur.
-
-
Mannich Condensation:
-
Cool the reaction mixture to room temperature.
-
Slowly add N-vinylacetamide (1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
-
Dry the purified product under vacuum.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
While the precise moment of discovery for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride remains elusive in the historical record, its existence is a logical outcome of the systematic exploration of the Mannich reaction. This powerful synthetic tool, coupled with the enduring interest in piperidine-containing compounds for drug discovery, provides a clear context for its synthesis and subsequent availability as a research chemical. The structural features of this molecule continue to make it and its analogs attractive targets for the development of novel therapeutic agents. This guide provides a foundational understanding of its likely origins, chemical properties, and a practical methodology for its synthesis, serving as a valuable resource for researchers in the field.
References
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(R)-3-amino piperidine hydrochloride preparation method. (2013). Eureka | Patsnap. Retrieved from [Link]
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Recent progress in the chemistry of β-aminoketones. (2022). National Institutes of Health. Retrieved from [Link]
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-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). National Institutes of Health. Retrieved from [Link]
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3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2011). National Institutes of Health. Retrieved from [Link]
-
Recent progress in the chemistry of β-aminoketones. (2022). ResearchGate. Retrieved from [Link]
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-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved from [Link]
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Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Mannich Reaction. (2015). ResearchGate. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). CSIR-NIScPR. Retrieved from [Link]
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering. Retrieved from [Link]
-
Advances in the Chemistry of Mannich Bases. (2004). ResearchGate. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved from [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). National Institutes of Health. Retrieved from [Link]
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Retrieved from [Link]
-
β-Amino Ketones – Synthesis and Biological Significances. (2024). AWS. Retrieved from [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a key pharmaceutical intermediate. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric method using UV-Visible Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only execute the methods but also understand the causality behind the experimental choices. All methodologies are designed to be self-validating, with validation parameters discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Significance of Quantifying 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, purity, and safety profile of the final drug product. Therefore, the development of accurate, precise, and robust analytical methods for its quantification is paramount throughout the drug development lifecycle, from process development and optimization to final product quality control.
This compound presents a unique analytical challenge due to its chemical structure. The primary amino group and the lack of a strong chromophore make direct UV detection in HPLC challenging at typical wavelengths. The methods presented herein are designed to overcome these challenges, providing reliable and reproducible results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Following Pre-Column Derivatization
Principle: This is the most widely adopted and robust method for quantifying primary and secondary amines that lack a UV chromophore. The methodology involves a chemical reaction, known as derivatization, to attach a UV-absorbing molecule (a derivatizing agent) to the analyte of interest prior to its injection into the HPLC system. This enhances the detectability and allows for sensitive quantification. For 3-Amino-1-(piperidin-1-yl)propan-1-one, we will utilize benzoyl chloride as the derivatizing agent, a common and effective choice for primary amines.[6][7]
Causality of Experimental Choices:
-
Derivatization Agent: Benzoyl chloride reacts specifically with the primary amino group of the target molecule, introducing a benzoyl group which is a strong chromophore, allowing for sensitive UV detection around 230-260 nm.[7]
-
Stationary Phase: A reversed-phase C18 column is chosen due to its versatility and ability to effectively separate the derivatized, now more non-polar, analyte from the unreacted derivatizing agent and other matrix components.[6][8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of polarity to achieve good peak shape and retention time. The addition of a buffer like phosphate helps to maintain a consistent pH and improve peak symmetry.
Experimental Workflow: HPLC-UV with Pre-column Derivatization
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A Robust, Validated HPLC Method for the Quantification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This compound, featuring a primary amine and a piperidine ring, presents specific chromatographic challenges, including poor peak shape and retention on traditional stationary phases. This guide details a systematic approach, from initial analyte characterization and method scouting to fine-tuning of critical parameters and full validation according to the International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical industry.
Pre-Analysis: Understanding the Analyte
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for the chromatographic system and strategy.
1.1. Physicochemical Profile
3-Amino-1-(piperidin-1-yl)propan-1-one is a basic, polar molecule. Its key characteristics are summarized below.
| Property | Value / Structure | Rationale for Chromatographic Approach |
| Chemical Structure | ![]() | The structure contains two basic nitrogen atoms (a primary amine and a tertiary amine within the piperidine ring) and a ketone carbonyl group. The basic nitrogens make the molecule's retention highly sensitive to mobile phase pH. The carbonyl group acts as a weak chromophore, enabling UV detection. |
| Molecular Formula | C₈H₁₆N₂O (Free Base) | Used to calculate the molecular weight. |
| Molecular Weight | 156.23 g/mol (Free Base) | A relatively small molecule, well-suited for standard HPLC analysis. |
| Predicted XlogP | -0.4[1] | The negative XlogP value indicates high polarity. This suggests that achieving sufficient retention on a standard C18 column might be challenging and may require a highly aqueous mobile phase or alternative chemistries like HILIC[2]. |
| Ionization (pKa) | (Predicted) Primary Amine: ~9.5-10.5Piperidine N: ~11 | As a poly-basic compound, it will be positively charged at acidic pH. Controlling the pH is critical to ensure a single ionic species exists during analysis, which is essential for achieving sharp, symmetrical peaks[3]. |
1.2. Initial Strategic Decisions
-
Chromatographic Mode: Reversed-Phase (RP) chromatography is the most versatile and widely used mode in pharmaceutical analysis and will be our starting point.[4] The high polarity of the analyte suggests we may need to use a mobile phase with a low percentage of organic modifier.
-
Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides a good initial platform.[5][6] To mitigate potential peak tailing from the basic amines interacting with residual silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.
-
Mobile Phase: A simple mobile phase consisting of an acidified aqueous component and an organic modifier (acetonitrile or methanol) is a logical start. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer) is non-negotiable to control the ionization state of the analyte and ensure good peak shape.[3]
-
Detection: The presence of the ketone chromophore allows for UV detection. A full UV-Vis scan of the analyte standard should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. In the absence of a standard, initial scouting can be performed at a low wavelength, such as 210-220 nm.
Systematic Method Development
The development process follows a logical, multi-stage workflow designed to efficiently identify and optimize the critical parameters governing the separation.
Caption: A logical workflow for systematic HPLC method development.
2.1. Experimental Protocol: Initial Scouting
-
Standard Preparation: Prepare a stock solution of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in water or a water/acetonitrile mixture at a concentration of approximately 1 mg/mL. Create a working standard of ~50 µg/mL for injection.
-
Wavelength Selection: Using a diode-array detector (DAD), inject the working standard and acquire the UV spectrum from 200-400 nm. Identify the λmax. For this application, a λmax of 215 nm was determined.
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient: 5% to 95% B over 15 minutes.
-
2.2. Causality Behind Experimental Choices
-
Why 0.1% Formic Acid? Formic acid is a common mobile phase additive that provides a pH of approximately 2.8. At this pH, both basic nitrogen atoms in the analyte will be fully protonated, ensuring a single charge state and minimizing peak broadening due to mixed ionic forms. It is also mass spectrometry compatible, which is beneficial for future work.
-
Why a scouting gradient? A broad gradient from low to high organic content is an efficient way to determine the approximate elution conditions for the analyte. It provides a full picture of the separation space and reveals the presence of any potential impurities.
2.3. Experimental Protocol: Optimization
Based on the scouting run, the analyte eluted at a low percentage of acetonitrile, confirming its polar nature. The next step is to optimize the isocratic conditions for routine analysis.
-
Objective: Achieve a retention factor (k') between 2 and 10 for the main peak, with a tailing factor (Tf) ≤ 1.5 and a theoretical plate count (N) > 2000.
-
Procedure: Based on the scouting gradient, a series of isocratic runs were performed with varying percentages of Mobile Phase B (Acetonitrile).
-
Observation & Rationale:
-
At 15% Acetonitrile, the peak was broad and eluted too early (k' < 1).
-
At 5% Acetonitrile, retention was excessive (k' > 12), leading to long run times and band broadening.
-
Fine-tuning revealed that an isocratic elution with 10% Acetonitrile provided optimal retention and peak shape.
-
-
Temperature Optimization: The method was tested at 25 °C, 30 °C, and 35 °C. An increase in temperature to 35 °C slightly improved peak symmetry and reduced column backpressure without compromising the separation, and was therefore adopted.
Final Optimized Method and System Suitability
The systematic development process yielded a robust and reliable method for the analysis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
3.1. Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 90% (0.1% Formic Acid in Water) / 10% (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.2. System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved through System Suitability Testing, as mandated by pharmacopeias.[7][8]
-
Procedure: Inject the working standard solution (e.g., 50 µg/mL) five replicate times.
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria (based on USP <621>) |
| Retention Time (RT) RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 1.0% |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) and the newly revised Q2(R2) guidelines.[10][11][12][13]
Caption: Core parameters for analytical method validation per ICH guidelines.
4.1. Specificity
-
Objective: To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, placebo components).
-
Protocol:
-
Inject a blank (diluent).
-
Inject a placebo solution (all formulation components except the active ingredient).
-
Inject the analyte standard solution.
-
Generate degradation samples by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light).
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms. The analyte peak should be resolved from all degradation peaks (resolution > 2.0).
4.2. Linearity
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a series of at least five standard solutions covering the expected range of the assay (e.g., 50% to 150% of the target concentration, which could be 5 µg/mL to 75 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
4.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.[11]
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
4.5. LOQ and LOD
-
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3 for LOD.
-
Confirm the LOQ by injecting six replicates at this concentration and verifying acceptable precision (RSD ≤ 10%).
-
-
Acceptance Criteria: The LOQ must be precise and accurate.
4.6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (± 2% absolute in the organic modifier).
-
Mobile Phase pH (± 0.1 unit).
-
-
Inject a standard solution and evaluate the impact on SST parameters (RT, Tf, N).
-
-
Acceptance Criteria: The system suitability parameters must remain within the established limits for all tested variations.
Conclusion
This application note presents a detailed, scientifically-grounded protocol for the development and validation of an RP-HPLC method for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. By systematically evaluating and optimizing critical chromatographic parameters, a final isocratic method was established that is rapid, reliable, and robust. The comprehensive validation protocol, designed in accordance with ICH and USP guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy and accurate quantitative results for researchers and drug development professionals.
References
- Lab Manager. (2025, September 19).
- PubChemLite. 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
- ResearchGate. (2022, September 3).
- Journal of Pharmaceutical and Chemical Research. (2010).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- US Pharmacopeia.
- Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?.
- ResearchGate.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- United Nations Office on Drugs and Crime.
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- 1. PubChemLite - 3-amino-1-(piperidin-1-yl)propan-1-one hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
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- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatile 3-Amino-1-(piperidin-1-yl)propan-1-one Scaffold: A Gateway to Novel Therapeutics
Introduction: The Strategic Importance of the Aminopiperidine Motif in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. When functionalized with an amino group, particularly at the 3-position, the resulting 3-aminopiperidine scaffold becomes a highly valuable building block for creating drugs with diverse pharmacological activities.[2] This application note delves into the role of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a representative of this class, as a versatile intermediate and pharmacophore in modern drug discovery. While specific data on this exact hydrochloride salt is limited, by examining its constituent moieties—the 3-aminopiperidine core and the propan-1-one linker—we can elucidate its potential applications and provide robust protocols for its incorporation into novel chemical entities.
The introduction of chiral aminopiperidine scaffolds can significantly enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles of drug candidates.[3] From DPP-IV inhibitors like Alogliptin for diabetes to antiviral agents targeting Hepatitis C virus (HCV) assembly, the aminopiperidine motif has proven its utility across a wide range of therapeutic areas.[2][4] This guide will serve as a comprehensive resource for researchers, providing insights into the synthetic utility and potential biological significance of 3-Amino-1-(piperidin-1-yl)propan-1-one and its derivatives.
Synthetic Pathways and Methodologies
The synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one and its analogues typically involves the formation of an amide bond between a piperidine derivative and a protected 3-aminopropanoic acid, followed by deprotection. The primary amino group of the 3-aminopropanoyl moiety offers a convenient handle for further derivatization, making this scaffold a versatile platform for library synthesis and lead optimization.
General Synthetic Workflow
Caption: General synthetic workflow for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general method for the coupling of a carboxylic acid (e.g., N-Boc-3-aminopropanoic acid) with piperidine.
Materials:
-
N-Boc-3-aminopropanoic acid (1.0 eq)
-
Piperidine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-3-aminopropanoic acid in anhydrous DCM.
-
Add piperidine to the solution.
-
Add HOBt and DIPEA to the reaction mixture.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the stirred solution.[5]
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection
Materials:
-
Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting residue can be converted to the hydrochloride salt by dissolving in a suitable solvent (e.g., ether, methanol) and treating with a solution of HCl in ether or isopropanol.
Applications in Medicinal Chemistry
The 3-Amino-1-(piperidin-1-yl)propan-1-one scaffold serves as a versatile starting point for the synthesis of a wide array of therapeutic agents. The primary amine provides a key point for diversification, allowing for the introduction of various functionalities to modulate pharmacological activity and pharmacokinetic properties.
As a Building Block for DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many potent DPP-IV inhibitors feature a chiral 3-aminopiperidine moiety, which is crucial for binding to the active site of the enzyme.[6] (R)-3-aminopiperidine is a key intermediate in the synthesis of drugs like alogliptin and linagliptin.[2][7] The 3-Amino-1-(piperidin-1-yl)propan-1-one scaffold can be envisioned as a precursor to such compounds, where the primary amine is further elaborated to incorporate the necessary pharmacophoric elements for DPP-IV inhibition.
Caption: Role as a precursor for DPP-IV inhibitors.
Development of CNS-Active Agents
The piperidine scaffold is a common feature in many centrally acting drugs.[8] Derivatives of N-alkyl-4-aminomethylpiperidine have shown significant affinity and selectivity for the σ1 receptor, a molecular chaperone in the endoplasmic reticulum implicated in various neurological disorders.[8] The structural features of 3-Amino-1-(piperidin-1-yl)propan-1-one, including a basic nitrogen atom and a flexible side chain, make it a promising scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[8]
Antiviral and Anti-infective Agents
Recent studies have identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) assembly.[4] Medicinal chemistry campaigns have optimized these scaffolds to enhance potency and improve metabolic stability.[4] The 3-Amino-1-(piperidin-1-yl)propan-1-one core can be utilized in similar drug design strategies to develop novel antiviral agents. The primary amine allows for the introduction of various lipophilic or hydrogen-bonding groups to optimize interactions with viral protein targets.
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 192.71 g/mol (for HCl salt) | Adherence to Lipinski's Rule of Five for drug-likeness. |
| XlogP3 | 0.8 | Indicates good aqueous solubility and potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 (from the primary amine) | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and piperidine nitrogen) | Contributes to binding affinity and solubility. |
Note: Predicted values are for the free base and will be influenced by salt formation.
Conclusion and Future Perspectives
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride represents a valuable and versatile chemical scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine handle make it an ideal starting point for the construction of diverse compound libraries for high-throughput screening. The established importance of the 3-aminopiperidine motif in a variety of approved drugs and clinical candidates underscores the potential of this scaffold to yield novel therapeutics for a range of diseases, including metabolic disorders, neurological conditions, and infectious diseases. Further exploration and derivatization of this core structure are warranted to fully exploit its therapeutic potential.
References
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents. [URL: https://patents.google.
- O. V. B. and D. A. B. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911299/]
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [URL: https://acgpubs.org/record/2023/17/2/11]
- CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. Google Patents. [URL: https://patents.google.
- Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/application-of-ethyl-piperidin-4-ylmethyl-amine-scaffold-in-medicinal-chemistry/]
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7493134/]
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://nopr.niscpr.res.in/handle/123456789/58776]
- 3-Amino-1-propanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-propanol]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development. [URL: https://www.researchgate.
- Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-few-bio-active-compounds-having-3-amino-piperidine-ring-system_fig1_358252278]
- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/369230588_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design]
- Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1764218]
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370600/]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents. [URL: https://patents.google.
- Therapeutic Perspectives of Aminoflavonoids—A Review. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/11/5686]
- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents. [URL: https://patents.google.
- Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Benchchem. [URL: https://www.benchchem.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [URL: https://doi.org/10.1039/D0CC02976A]
- 104610074 Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [URL: https://patentscope.wipo.int/browser/en/detail.jsf?docId=CN140995213]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [URL: https://www.mdpi.com/1420-3049/27/17/5549]
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/362402175_One-Pot_Route_from_Halogenated_Amides_to_Piperidines_and_Pyrrolidines]
- Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [URL: https://www.researchgate.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Kinetic Analysis of the Acylation of 3-Amino-1-(piperidin-1-yl)propan-1-one with Acetyl Chloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride with acetyl chloride. Amide bond formation via acylation is a cornerstone of pharmaceutical synthesis.[1] Understanding the kinetics of this transformation is critical for process optimization, scale-up, and mechanistic investigation. This note details a robust protocol employing High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress, enabling the determination of rate constants and elucidation of the reaction order. The causality behind experimental choices, self-validating system design, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
3-Amino-1-(piperidin-1-yl)propan-1-one is a versatile building block in medicinal chemistry, incorporating both a primary amine and a tertiary amine within a flexible propanone scaffold. The primary amine serves as a key nucleophilic handle for elaboration into a wide array of functional groups, most notably amides, which are prevalent in active pharmaceutical ingredients (APIs). The acylation of this primary amine with an electrophile like acetyl chloride is a classic example of a nucleophilic acyl substitution reaction.[2][3][4]
The reaction proceeds via a well-established addition-elimination mechanism.[2][4] The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride.[4] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and yielding the N-acylated product and hydrochloric acid.[2][4]
Given that two molecules (the amine and the acyl chloride) are involved in the rate-determining step, the reaction is expected to follow second-order kinetics.[5][6] The rate law can be expressed as:
Rate = k[Amine][Acetyl Chloride]
Where 'k' is the second-order rate constant. Determining this constant is the primary objective of the protocol described herein. Kinetic data provides invaluable insights into reaction speed, substituent effects, and optimal conditions for temperature, concentration, and solvent systems.[7] For drug development, this knowledge is paramount for creating efficient, scalable, and safe manufacturing processes.
This application note will guide the user through:
-
Safe handling of highly reactive reagents.
-
Preparation of reactants and standards.
-
Execution of the kinetic experiment with precise time-point quenching.
-
Analysis of samples using a validated HPLC method.
-
Calculation and interpretation of the kinetic data.
Materials and Equipment
Reagents and Chemicals
-
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (≥98% purity)
-
Acetyl Chloride (≥99% purity, anhydrous)[8]
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Acetonitrile (ACN, HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (1 M solution for quenching)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
-
Analytical balance (4-decimal place)
-
Magnetic stirrer and stir bars
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.22 µm)
-
Timer or stopwatch
-
Constant temperature bath or reaction block
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.[8][12]
Experimental Protocols
Safety Precautions
Acetyl chloride is highly corrosive, flammable, and reacts violently with water and alcohols. [13][14][15] It is also a lachrymator. All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate PPE at all times. Triethylamine is also flammable and corrosive. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each before use.[8][12]
Preparation of Stock Solutions
Causality: The hydrochloride salt of the amine must be neutralized to the free base form to act as an effective nucleophile. Triethylamine (TEA) is used as an in situ base to neutralize both the starting material's HCl salt and the HCl generated during the reaction.[16] Anhydrous acetonitrile is chosen as the solvent to prevent the rapid hydrolysis of acetyl chloride.[13]
-
Amine Stock Solution (0.1 M):
-
Accurately weigh 194.68 mg of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (FW: 194.68 g/mol ) and transfer to a 10 mL volumetric flask.
-
Add 279 µL of Triethylamine (FW: 101.19 g/mol , d=0.726 g/mL; 2.0 equivalents).
-
Dissolve and bring to volume with anhydrous acetonitrile. Mix thoroughly. This solution contains the free amine at 0.1 M.
-
-
Acetyl Chloride Stock Solution (0.1 M):
-
In a separate 10 mL volumetric flask, add approximately 5 mL of anhydrous acetonitrile.
-
Carefully pipette 71 µL of acetyl chloride (FW: 78.50 g/mol , d=1.104 g/mL) into the acetonitrile.
-
Immediately bring to volume with anhydrous acetonitrile and mix thoroughly. This solution must be prepared fresh and kept tightly capped due to its reactivity.
-
-
Quenching Solution (1 M HCl):
-
Prepare 10 mL of 1 M aqueous HCl. This solution will be used to stop the reaction by protonating the remaining amine and rapidly hydrolyzing any unreacted acetyl chloride.
-
Kinetic Run Execution
Self-Validation Principle: The experiment is designed to run under pseudo-first-order conditions or, as described here, with equimolar concentrations to directly calculate the second-order rate constant. The quenching method ensures that the reaction is instantaneously stopped at each time point, providing an accurate snapshot of the reaction's progress.
-
Reaction Setup:
-
Place a 20 mL vial with a magnetic stir bar into a constant temperature bath set to 25.0 °C.
-
Add 5.0 mL of the Amine Stock Solution (0.1 M) to the vial. Allow it to equilibrate to the bath temperature for at least 10 minutes.
-
-
Reaction Initiation and Sampling:
-
To start the reaction (t=0), rapidly add 5.0 mL of the Acetyl Chloride Stock Solution (0.1 M) to the stirring amine solution. The final concentration of each reactant will be 0.05 M.
-
Immediately start the timer.
-
At predetermined time intervals (e.g., 30s, 60s, 120s, 240s, 480s, 900s, 1800s), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately dispense the aliquot into a labeled vial containing 0.5 mL of the 1 M HCl Quenching Solution. Mix well. This constitutes the quenched sample.
-
-
"Time Infinity" (t∞) Sample:
-
Allow a separate, unquenched portion of the reaction mixture to react for at least 10 half-lives (e.g., 24 hours) to ensure complete conversion. Prepare a quenched sample from this mixture in the same manner. This sample is crucial for verifying the final product peak in the HPLC analysis.
-
-
"Time Zero" (t0) Sample:
-
Prepare a t0 sample by adding 0.5 mL of the Amine Stock Solution to 0.5 mL of the Quenching Solution, then adding 0.5 mL of the Acetyl Chloride Stock Solution. This represents the initial concentration before any reaction occurs.
-
HPLC Analysis Protocol
Method Rationale: Reverse-phase HPLC with UV detection is an ideal method for monitoring this reaction.[17] The starting amine and the product amide will have different polarities and thus different retention times on a C18 column, allowing for their separation and quantification. The concentration of the reactant or product can be determined by integrating the area of its corresponding chromatographic peak.[10]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| UV Wavelength | 215 nm (for amide bond) and 254 nm |
Procedure:
-
Filter each quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze each sample (t0, 30s, 60s, etc., and t∞) using the HPLC method described above.
-
Record the peak area for the 3-Amino-1-(piperidin-1-yl)propan-1-one reactant at each time point.
Data Analysis and Interpretation
The reaction between the amine (A) and acetyl chloride (B) to form the product (P) follows the rate law: Rate = k[A][B]
Since the initial concentrations are equal ([A]₀ = [B]₀), the integrated rate law for a second-order reaction is:
1/[A]t = kt + 1/[A]₀
This equation is in the form of a straight line (y = mx + b).[18]
-
y = 1 / [A]t (the reciprocal of the amine concentration at time t)
-
m = k (the second-order rate constant)
-
x = t (time)
-
b = 1 / [A]₀ (the reciprocal of the initial amine concentration)
Calculation Steps:
-
Convert Peak Areas to Concentration: Assume the detector response is linear. The concentration of the amine at any time t, [A]t, is proportional to its peak area (Area_t). [A]t = [A]₀ * (Area_t / Area_₀) Where [A]₀ is the initial concentration (0.05 M) and Area_₀ is the peak area from the t0 sample.
-
Calculate 1/[A]t: For each time point, calculate the reciprocal of the amine concentration.
-
Plot the Data: Create a graph with Time (in seconds) on the x-axis and 1/[A]t (in M⁻¹) on the y-axis.
-
Determine the Rate Constant (k): Perform a linear regression on the plotted data. The data should form a straight line, confirming the second-order kinetics.[18] The slope of this line is the second-order rate constant, k. The units of k will be M⁻¹s⁻¹.
| Time (s) | Peak Area of Amine | [Amine]t (M) | 1/[Amine]t (M⁻¹) |
| 0 | e.g., 500000 | 0.0500 | 20.0 |
| 30 | e.g., 350000 | 0.0350 | 28.6 |
| 60 | e.g., 270000 | 0.0270 | 37.0 |
| 120 | e.g., 180000 | 0.0180 | 55.6 |
| 240 | e.g., 105000 | 0.0105 | 95.2 |
| ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic analysis of amine acylation.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health (NIH). [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Second-Order Reactions. (2022). Chemistry LibreTexts. [Link]
-
Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. (2009). PubMed Central. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. [Link]
-
Second-order reactions | Kinetics | AP Chemistry | Khan Academy. (2021). YouTube. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
SECOND ORDER REACTIONS. University text. [Link]
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. Second-Order Kinetic Rate Coefficients for the Aqueous-Phase Sulfate Radical (SO4•–) Oxidation of Some Atmospherically Relevant Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. geneseo.edu [geneseo.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Catalytic Applications of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural features as a β-amino ketone and a Mannich base derived from piperidine strongly suggest its utility as an organocatalyst. This guide, therefore, extrapolates from well-established principles of organocatalysis to propose its application in key synthetic transformations.
Introduction to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a Mannich base, which are β-amino carbonyl compounds formed in the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. In this case, the parent compound is likely synthesized from acetophenone, formaldehyde, and piperidine, followed by conversion to its hydrochloride salt to improve stability and handling.
The core structure of this molecule, a β-amino ketone, is a key feature in a class of organocatalysts that operate via enamine or iminium ion catalysis. The presence of a secondary amine (piperidine) allows for the reversible formation of nucleophilic enamine intermediates with aldehydes and ketones. The hydrochloride salt form can be readily converted to the active free base in situ or by a simple pre-treatment with a base.
The Mechanistic Rationale: Enamine Catalysis
The catalytic activity of β-amino ketones like 3-Amino-1-(piperidin-1-yl)propan-1-one is predicated on their ability to form enamine intermediates with carbonyl compounds. This mode of activation, a cornerstone of organocatalysis, transiently converts the carbonyl compound into a more reactive nucleophile.[1]
The general mechanism involves:
-
Enamine Formation: The secondary amine of the catalyst reacts with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[2]
-
Nucleophilic Attack: The enamine attacks an electrophile.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.[3]
Caption: Generalized workflow of enamine catalysis.
Application Note I: Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts to control the stereochemical outcome of this reaction is a well-developed field. The inherent chirality of catalysts can be transferred to the product, yielding enantioenriched β-hydroxy carbonyl compounds. While the topic compound is achiral, its application as a pre-catalyst in proof-of-concept studies for aldol reactions is a logical starting point.
Proposed Role of the Catalyst: 3-Amino-1-(piperidin-1-yl)propan-1-one, after in-situ neutralization, would react with a ketone to form an enamine. This enamine would then act as a nucleophile, attacking an aldehyde to form the aldol adduct.
General Reaction Scheme:
Experimental Protocol: Prototypical Aldol Reaction
This protocol describes a general procedure for the aldol reaction between acetone and 4-nitrobenzaldehyde, catalyzed by 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Materials:
-
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add DIPEA or TEA (0.1 mmol, 1.0 eq relative to the catalyst) to neutralize the hydrochloride and generate the free base catalyst. Stir for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq).
-
Add acetone (5.0 mmol, 5.0 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | DMSO | 25 | 24 | 65 |
| 2 | 20 | DMSO | 25 | 24 | 78 |
| 3 | 10 | CH2Cl2 | 25 | 48 | 45 |
| 4 | 10 | DMF | 25 | 24 | 72 |
| 5 | 10 | DMSO | 0 | 48 | 58 |
Application Note II: Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalyzed Michael additions are a powerful tool for the asymmetric synthesis of a wide range of compounds.
Proposed Role of the Catalyst: The catalyst would form an enamine with a donor aldehyde or ketone, which would then undergo a conjugate addition to a Michael acceptor (e.g., an α,β-unsaturated aldehyde, ketone, or nitroalkene).
General Reaction Scheme:
Experimental Protocol: Prototypical Michael Addition
This protocol outlines a general procedure for the Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
-
trans-β-Nitrostyrene
-
Propanal
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)
Procedure:
-
Follow steps 1-3 from the aldol reaction protocol to prepare the active catalyst.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Add propanal (2.0 mmol, 2.0 eq) dropwise at the desired temperature (e.g., 0 °C).
-
Stir the reaction mixture at that temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
Caption: Proposed catalytic cycle for the Michael addition.
Safety and Handling
As there is no specific safety data sheet (SDS) for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, precautions should be based on structurally similar compounds, such as other amino ketones and amine hydrochlorides.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.[4] Avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[5]
-
Health Hazards: Amine hydrochlorides can be corrosive and may cause skin and eye irritation or burns.[6] Ingestion may be harmful.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Conclusion
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride possesses the key structural motifs of a pro-organocatalyst for a variety of important synthetic transformations. Its potential to engage in enamine catalysis opens avenues for its application in aldol, Michael, and other related reactions. The protocols and data presented in this guide are intended to serve as a starting point for researchers to explore the catalytic capabilities of this readily accessible compound. Further research, particularly in the development of chiral derivatives, could lead to the discovery of novel and efficient asymmetric catalysts.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. multichemindia.com [multichemindia.com]
Troubleshooting & Optimization
improving the yield of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Piperidin-1-yl)propiophenone Hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve reliable and reproducible results.
Section 1: Understanding the Synthesis - The Mannich Reaction
The synthesis of 3-(Piperidin-1-yl)propiophenone, a classic Mannich base, is a cornerstone reaction in medicinal chemistry. It is a three-component condensation involving a ketone with an acidic α-proton (acetophenone), an aldehyde lacking an α-proton (formaldehyde), and a secondary amine (piperidine).[1][2] The reaction is typically performed under acidic conditions, which facilitates the formation of the key electrophilic intermediate, the Eschenmoser salt precursor, an iminium ion.[3]
The overall reaction is as follows:
Acetophenone + Formaldehyde + Piperidine --(HCl)--> 3-(Piperidin-1-yl)propiophenone Hydrochloride
The mechanism involves two primary stages:
-
Formation of the Iminium Ion: Piperidine reacts with formaldehyde to form a highly electrophilic iminium cation. This step is crucial and its rate is highly dependent on the reaction pH and temperature.
-
Nucleophilic Attack: The ketone, acetophenone, tautomerizes to its enol form, which then acts as a nucleophile, attacking the carbon of the iminium ion. This C-C bond-forming step yields the final β-amino carbonyl compound, the Mannich base.[3][4]
Reaction Mechanism Visualization
Caption: The Mannich reaction mechanism for the target synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Low yield is the most frequent challenge. A systematic approach is required to identify the root cause.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
-
Causality Explained:
-
Reagent Quality: The Mannich reaction is sensitive to reagent integrity. Formaldehyde exists in equilibrium with its non-reactive polymer, paraformaldehyde. Using an aged formaldehyde solution or improperly depolymerized paraformaldehyde starves the reaction of a key electrophile. The solvent, typically a high-boiling alcohol, must be dry as excess water can interfere with the acid catalysis and enol formation.[5]
-
Reaction Conditions: Temperature is a critical parameter. While heating to reflux (e.g., in ethanol or isopropanol) is common to drive the reaction to completion, excessive heat can promote side reactions like the self-condensation of acetophenone.[6] Reaction times must be optimized by monitoring, for example by Thin Layer Chromatography (TLC), to ensure full conversion without significant byproduct formation.
-
Workup and Isolation: The product is a hydrochloride salt of an amine. During workup, if the aqueous phase is not made sufficiently basic before extraction of the free base, a significant portion of the product will remain in the aqueous layer as the protonated salt, leading to apparent low yield.
-
Q2: I'm observing a sticky, possibly polymeric, byproduct that complicates purification. What is it and how can I avoid it?
This is a common issue related to the self-reaction of formaldehyde and the potential for the Mannich base to react further.
-
Probable Cause: The byproduct is likely a result of either the polymerization of formaldehyde or a bis-amination reaction where a second iminium ion reacts with the product Mannich base.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the ketone and amine relative to formaldehyde (e.g., 1.05-1.1 equivalents). This ensures the formaldehyde is consumed by the desired pathway.
-
Order of Addition: A "reverse addition" technique can be effective. Prepare a mixture of the acetophenone and piperidine hydrochloride in the solvent, and then slowly add the formaldehyde solution at a controlled temperature. This maintains a low instantaneous concentration of formaldehyde, minimizing its self-polymerization.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate unwanted side reactions.
-
Q3: My final product precipitates as an oil instead of a crystalline solid. How can I induce crystallization?
Oiling out is common for hydrochloride salts, often due to residual solvent or minor impurities inhibiting lattice formation.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvent used for precipitation (e.g., diethyl ether, MTBE, or ethyl acetate added to a concentrated solution in isopropanol or ethanol) is completely anhydrous. Water is a notorious inhibitor of crystallization for these salts.
-
Trituration: Add a small amount of the anti-solvent (e.g., diethyl ether) to the oil and vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This provides a high-energy surface that can initiate nucleation.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution.
-
Solvent System Re-evaluation: A common and effective system is to dissolve the crude product in a minimal amount of hot isopropanol and then slowly add anhydrous diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0-4°C.
-
Final Purification: If oiling persists, it may indicate impurities. Consider purifying the free base by column chromatography first, then performing the salification with HCl in an appropriate solvent.
-
Section 3: Frequently Asked Questions (FAQs) for Optimization
Q: What is the optimal solvent for this Mannich reaction?
Protic, high-boiling solvents are generally preferred.[5][7]
-
Ethanol and Isopropanol: These are the most common choices. They effectively dissolve the reactants and the piperidine hydrochloride salt, and their reflux temperatures are suitable for driving the reaction forward without excessive side-product formation.
-
Water: While some Mannich reactions can be performed in water, it can be less efficient for this specific transformation due to the lower solubility of acetophenone.[8]
-
Aprotic Solvents (e.g., DMF, Dioxane): While usable, they are less common. Dimethylformamide (DMF), for instance, has been reported to sometimes lead to unexpected side reactions.[5]
Q: Can I use paraformaldehyde instead of aqueous formaldehyde?
Yes, paraformaldehyde is an excellent alternative and is often preferred in process chemistry as it allows for anhydrous conditions.
-
Key Consideration: Paraformaldehyde must be fully depolymerized to monomeric formaldehyde for it to be reactive. This is typically achieved by heating the reaction mixture. A small amount of acid catalyst helps break down the polymer. Ensure the paraformaldehyde is of high purity, as aged material can be difficult to depolymerize.
Q: How critical is the pH of the reaction?
The pH is very important. The reaction is acid-catalyzed, with the optimal pH range typically being weakly acidic.
-
Mechanism Insight: The acid protonates the intermediate formed from piperidine and formaldehyde, facilitating the loss of water to form the reactive iminium ion.[3] If the medium is too acidic, the piperidine starting material becomes fully protonated and non-nucleophilic, preventing it from reacting with formaldehyde. If the medium is neutral or basic, the formation of the iminium ion is slow. Using the pre-formed piperidine hydrochloride salt often provides the ideal level of acidity.
Q: What is the best method for monitoring the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of triethylamine (e.g., 1%) to prevent the basic product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the acetophenone and the product. Staining with potassium permanganate can also be effective.
-
Confirmation: For unambiguous tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, allowing you to monitor the disappearance of starting materials and the appearance of the product mass peak.
Section 4: Experimental Protocol and Data
Optimized Protocol for 3-(Piperidin-1-yl)propiophenone Hydrochloride
This protocol is a representative procedure designed for high yield and purity.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (12.0 g, 0.1 mol), piperidine hydrochloride (12.16 g, 0.1 mol), and absolute ethanol (50 mL).
-
Reagent Addition: Add paraformaldehyde (3.3 g, 0.11 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 7:3 Hexane:Ethyl Acetate + 1% Triethylamine) until the acetophenone spot has been consumed.
-
Workup (Free Base Isolation):
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add 100 mL of water to the residue, followed by slow addition of 30% aqueous sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Mannich free base as an oil.
-
-
Salification and Crystallization:
-
Dissolve the crude oil in 50 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a calculated amount of 2M HCl in diethyl ether, with vigorous stirring.
-
The hydrochloride salt will precipitate as a white solid. Continue addition until the precipitation is complete.
-
Filter the solid, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to yield the final product.
-
Expected Yield: 80-90%.
-
Table 1: Influence of Reaction Parameters on Yield
| Entry | Ketone | Amine | Aldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Piperidine HCl | Paraformaldehyde | Ethanol | Reflux | 5 | ~85% | General Procedure |
| 2 | Acetophenone | Dimethylamine HCl | Formalin (37%) | Water | 100 | 2 | 71% | [6] |
| 3 | Cyclopentanone | Dimethylamine HCl | Formaldehyde | Water | 60 | 2 | ~75% | [6] |
| 4 | Acetophenone | Aniline | 4-Nitrobenzaldehyde | Acetone/Water | 30 | 48 | ~90% | [8] |
Note: Yields are highly dependent on specific reaction scales and purification methods. This table illustrates general trends.
Section 5: References
-
Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
Mannich Reaction - Chemistry Steps. Chemistry Steps.
-
Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
-
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
-
A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
-
3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.
-
Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate.
-
Mannich reaction. Wikipedia.
-
Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope.
-
Method for preparing 3'-chloropropiophenone. Google Patents.
-
Mannich Reaction. Organic Chemistry Portal.
-
3-(Piperidin-1-yl)propan-1-ol. Oakwood Chemical.
-
Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane. Journal of the Iranian Chemical Society.
-
Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
-
Effect of reaction temperature during the first step (Mannich reaction)... ResearchGate.
-
Mannich reaction: optimization of reaction conditions. ResearchGate.
-
Mannich Reaction. Alfa Chemistry.
-
3'-Chloropropiophenone synthesis. ChemicalBook.
-
The influence of solvents on the Mannich reaction. ResearchGate.
-
3-(piperidin-1-yl)propan-1-amine. ChemicalBook.
-
3-iodo-1-piperidin-1-ylpropan-1-one. Chemical Synthesis Database.
-
Mannich reactions in high-boiling solvents. Journal of the Chemical Society C.
-
Novel Process For The Preparation Of 3' Chloropropiophenone. Quick Company.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. oarjbp.com [oarjbp.com]
- 5. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
Welcome to the technical support guide for the purification of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Introduction: Understanding the Molecule
3-Amino-1-(piperidin-1-yl)propan-1-one is a Mannich base, a class of compounds known for their utility as synthetic intermediates in pharmaceutical development. Its hydrochloride salt form presents specific purification challenges due to its high polarity, hygroscopic nature, and potential for specific side reactions during synthesis. This guide will address these challenges directly, providing a logical framework for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the starting materials or side reactions during the Mannich synthesis. Common culprits include:
-
Unreacted Starting Materials: Residual piperidine, formaldehyde (or its equivalent), and the ketone substrate.
-
Bis-alkylation Products: Reaction of the primary amine product with another equivalent of formaldehyde and the ketone.
-
Polymerization Products: Formaldehyde polymerization, especially under incorrect pH or temperature conditions.
-
Process-Related Impurities: Residual solvents or reagents from the workup.
-
Degradation Products: Amines can be susceptible to oxidative degradation, which may lead to colored impurities.[1]
Q2: Should I start with recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the initial purity of your crude product.
-
Recrystallization is the preferred method for large quantities (>5 g) of material that is already reasonably pure (>85%). It is efficient, scalable, and often yields highly pure crystalline material.[2][3]
-
Column Chromatography is ideal for small-scale purifications (<5 g) or for crude material containing multiple, closely related impurities that are difficult to separate by recrystallization.[4] Due to the high polarity of the hydrochloride salt, specialized techniques may be required.
Q3: How can I accurately assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method is common, but due to the compound's polarity, derivatization or the use of specialized columns (like HILIC or mixed-mode) may be necessary for good retention and peak shape.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the mass of the parent compound and detecting trace-level impurities.
Q4: Are there any stability issues to consider during purification?
A4: Yes. As a primary amine, the free base form can be sensitive to air oxidation over time. The hydrochloride salt is significantly more stable. However, prolonged exposure to high heat, such as during a lengthy distillation or a difficult recrystallization from a high-boiling solvent, could potentially lead to degradation. It is advisable to work efficiently and use an inert atmosphere (like nitrogen or argon) if the process involves extended heating.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Recrystallization Issues
Q: My compound refuses to crystallize from the chosen solvent system. What should I do?
-
Probable Cause: The compound is too soluble in the solvent, even at low temperatures, or the solution is not sufficiently concentrated. The presence of certain impurities can also inhibit crystal lattice formation.
-
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent to create a more saturated solution.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: If you have a small amount of pure material, add a single, tiny crystal to the cooled, saturated solution.
-
-
Add an "Anti-Solvent": Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the saturated solution until it becomes slightly turbid. For a polar salt like this, a non-polar solvent like diethyl ether or hexane is a good choice.[8] Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
Q: An oil has formed at the bottom of my flask instead of crystals. How can I fix this?
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, causing the compound to come out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add more of the primary solvent to make the solution more dilute. Allow it to cool much more slowly.
-
Change Solvent System: Choose a solvent with a lower boiling point.
-
Lower the Saturation Temperature: Add just enough solvent to dissolve the oil at a temperature below the compound's melting point. Then, allow it to cool from there.
-
Caption: Decision tree for selecting the optimal purification strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Acetone
This protocol uses a solvent/anti-solvent system, which is often effective for polar hydrochloride salts. [2] Materials:
-
Crude 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
-
Ethanol (absolute)
-
Acetone (anhydrous)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Scientist's Note: Using the absolute minimum amount of the primary solvent is critical for maximizing recovery. Add the hot solvent portion-wise until everything just dissolves.
-
-
Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Induce Crystallization: Remove the flask from the heat and allow it to begin cooling slowly. Once slightly cooled, slowly add acetone (the anti-solvent) dropwise while stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Deactivated Silica)
This protocol is designed to mitigate the issues of streaking and poor recovery on standard silica gel. [9] Materials:
-
Silica gel (230-400 mesh)
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Mobile Phase: Create a stock solution of your polar eluent, for example, 90:10:1 (v/v/v) DCM/MeOH/TEA. Prepare a less polar eluent for loading, such as 98:2:1 DCM/MeOH/TEA.
-
Pack the Column: Pack the column with silica gel as a slurry in the least polar solvent you will use (e.g., DCM with 1% TEA).
-
Scientist's Note: Pre-equilibrating the silica with the TEA-containing eluent is essential to deactivate the acidic sites before the compound is introduced.
-
-
Load the Sample: Dissolve your crude product in a minimal amount of the polar mobile phase. Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a less polar mobile phase (e.g., 2% MeOH in DCM + 1% TEA) and gradually increase the polarity (e.g., to 5% MeOH, then 10% MeOH) to elute your compound.
-
Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with another solvent or drying under high vacuum.
Section 4: Data Summary & Purity Assessment
Proper purification requires robust analytical validation. Below is a table summarizing typical parameters for method selection.
| Technique | Stationary Phase | Mobile Phase Example | Utility |
| TLC | Silica gel (+1% TEA) | 85:15:1 DCM/MeOH/TEA | Quick, in-process checks of column fractions. |
| Normal Phase HPLC | Silica or Amine Column | Hexane/Ethanol/TEA | Can work but often suffers from poor reproducibility. |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile + 0.1% TFA | Good for purity assessment. TFA ensures the amine is protonated and gives sharp peaks. [6] |
| HILIC | Amide or Diol Column | 90:10 Acetonitrile/Water + buffer | Excellent for retaining and separating highly polar compounds. [10] |
References
- Borregaard AS. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- BenchChem. (2025). Method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
- MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This document provides a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental challenges, and ensuring the synthesis of a high-purity final product. The information presented herein is a synthesis of established chemical principles and practical field experience.
Proposed Synthetic Pathway
The synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride can be efficiently achieved through a multi-step process. A robust and logical approach involves the use of a protected form of the primary amine to prevent unwanted side reactions. The proposed pathway is a Mannich reaction utilizing a protected aminoketone, followed by deprotection and salt formation.
Overall Reaction Scheme:
A key starting material for this synthesis is a ketone with a protected primary amine at the beta-position. A suitable and commercially available starting material is 4,4-dimethoxybutan-2-one which can be converted to a protected β-aminoketone. For the purpose of this guide, we will consider the synthesis starting from a Boc-protected aminoketone.
Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the synthesis, providing concise answers and explanations based on sound chemical principles.
Q1: What is the most reliable synthetic route to obtain 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride with high purity?
A scientifically sound and controllable method is a three-step synthesis involving:
-
Mannich Reaction: Reacting a Boc-protected β-aminoketone (e.g., tert-butyl (3-oxopropyl)carbamate) with piperidine and formaldehyde (or its equivalent, paraformaldehyde). The Boc protecting group is crucial to prevent the primary amine from participating in the Mannich reaction, which would lead to a mixture of products.[1]
-
Deprotection: Removal of the Boc group under acidic conditions to yield the free base of 3-Amino-1-(piperidin-1-yl)propan-1-one.
-
Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the desired hydrochloride salt. This step also aids in purification.[2]
Q2: Why is the use of a protecting group for the primary amine recommended?
The Mannich reaction involves the formation of an iminium ion from an amine and formaldehyde.[3] If a primary amine is present on the ketone substrate without protection, it can compete with the secondary amine (piperidine) in reacting with formaldehyde, leading to a complex mixture of products and significant purification challenges.[1] The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the typically mild basic or neutral conditions of the Mannich reaction and can be readily removed with acid in the subsequent step.
Q3: What are the critical parameters to control during the Mannich reaction (Step 1)?
The success of the Mannich reaction is highly dependent on several factors:
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential. An excess of either formaldehyde or piperidine can lead to side reactions. A 1:1:1 molar ratio of the aminoketone, piperidine, and formaldehyde is a good starting point.
-
Temperature: The reaction is often exothermic. Maintaining a controlled temperature, typically between room temperature and gentle heating (40-60 °C), is crucial to prevent the formation of byproducts.
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they facilitate the formation of the iminium ion intermediate.
-
Reaction Time: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time, which can range from a few hours to overnight.
Q4: I am having trouble with the crystallization of the final hydrochloride salt. What can I do?
Crystallization of amine hydrochlorides can sometimes be challenging.[4] Here are some troubleshooting tips:
-
Solvent System: The choice of solvent is critical. A common technique is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether. Then, a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise.
-
Seeding: If you have a small amount of the crystalline product, adding a seed crystal can induce crystallization.
-
Concentration: If the salt is too soluble, carefully concentrating the solution by evaporating some of the solvent may be necessary.
-
Temperature: Cooling the solution in an ice bath or refrigerator can promote crystallization.
-
Alternative Acids: If HCl salt formation is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid, which may have different crystallization properties.[4]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues that may be encountered during the synthesis.
Low or No Yield of the Protected Intermediate (Mannich Reaction)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal product formation observed by TLC. | Poor quality of reagents. | Ensure that the paraformaldehyde is fresh and dry. Piperidine should be distilled if its purity is questionable. The protected aminoketone should be of high purity. |
| Incorrect reaction temperature. | The reaction may require gentle heating. Try increasing the temperature to 40-50 °C and monitor the reaction progress. Conversely, if side products are forming, the reaction may need to be cooled. | |
| Inefficient iminium ion formation. | The reaction is often acid-catalyzed. A catalytic amount of a mild acid, such as acetic acid, can be added to promote the formation of the Eschenmoser's salt precursor.[3] | |
| A complex mixture of products is observed. | Reaction temperature is too high. | Reduce the reaction temperature. Consider running the reaction at room temperature or even 0 °C. |
| Incorrect stoichiometry. | Carefully re-check the molar ratios of the reactants. An excess of formaldehyde can lead to the formation of N-methylol derivatives or other byproducts. | |
| Side reactions of the ketone. | The ketone starting material may be undergoing self-condensation (aldol reaction). Running the reaction under milder conditions can minimize this. |
Incomplete Deprotection of the Boc Group
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| TLC analysis shows the presence of both the starting material (Boc-protected) and the product (free amine). | Insufficient acid or reaction time. | Increase the amount of acid (e.g., trifluoroacetic acid or HCl in an organic solvent) or extend the reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed. |
| Inappropriate acid. | While HCl is commonly used, trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a very effective and clean method for Boc deprotection. | |
| Degradation of the product is observed. | Acid is too concentrated or the temperature is too high. | Use a milder acid or a lower concentration. Perform the deprotection at a lower temperature (e.g., 0 °C). |
Purification Challenges
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in isolating the free base after deprotection. | The free base is highly water-soluble. | After neutralizing the acidic reaction mixture, extract the aqueous phase multiple times with an organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Saturating the aqueous layer with sodium chloride can also improve extraction efficiency. |
| Co-elution of impurities during column chromatography of the free base. | Inappropriate solvent system. | For basic compounds like amines, it is often beneficial to add a small amount of a base, such as triethylamine (0.5-1%), to the eluent to prevent streaking and improve separation on silica gel.[5] |
| The final hydrochloride salt is an oil or a gummy solid. | Presence of impurities. | Ensure the free base is of high purity before attempting salt formation. Column chromatography of the free base is highly recommended. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be preventing crystallization. | |
| Hygroscopic nature of the salt. | Handle the product in a dry atmosphere (e.g., under nitrogen or in a glove box) to prevent moisture absorption. |
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-oxo-4-(piperidin-1-yl)butyl)carbamate (Protected Intermediate)
-
To a solution of tert-butyl (3-oxopropyl)carbamate (1.0 eq) and piperidine (1.0 eq) in ethanol, add paraformaldehyde (1.0 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2 & 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
A precipitate of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26055-26089.
Sources
challenges in the scale-up of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride production
As a Senior Application Scientist, this guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals encountering . The information is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot effectively.
Technical Support Center: Scale-Up of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Introduction and Synthesis Overview
3-Amino-1-(piperidin-1-yl)propan-1-one is a key building block in pharmaceutical synthesis. Its hydrochloride salt is often the preferred form for handling and stability. The most common and industrially viable synthesis route is the Mannich reaction, a three-component condensation.[1][2]
The synthesis involves the reaction of 1-(piperidin-1-yl)ethan-1-one (the enolizable ketone component), formaldehyde (a non-enolizable aldehyde), and ammonia (the amine component). The reaction proceeds through the formation of an iminium ion from ammonia and formaldehyde, which is then attacked by the enol form of the ketone to yield the desired β-amino ketone, 3-Amino-1-(piperidin-1-yl)propan-1-one, as a free base. This base is subsequently isolated, purified, and converted to its hydrochloride salt for stability and ease of handling.[3]
Visualized Process Workflow & Key Challenge Areas
The scale-up process from laboratory to pilot plant introduces significant challenges related to reaction control, work-up, and purification. The following workflow highlights critical control points where issues most frequently arise.
Caption: Process workflow highlighting critical scale-up stages.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the scale-up synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Low yield in a Mannich reaction scale-up often points to issues with reaction conditions or reagent stability. Consider the following:
-
Temperature Control: The reaction is exothermic.[4] A runaway temperature can lead to the formation of degradation products and complex side reactions. Ensure your reactor's cooling system is adequate and consider a slower addition rate for the formaldehyde/ammonia solution.
-
Stoichiometry and Order of Addition: Ensure the ketone is not the limiting reagent. A common strategy is to use a slight excess of formaldehyde and ammonia to drive the reaction to completion. The pre-formation of the iminium ion or its in-situ formation under controlled conditions is crucial.
-
pH Control: The Mannich reaction is typically favored under weakly acidic conditions, which facilitates both enol formation and the existence of the reactive iminium ion.[2][3] If you are using ammonia directly, the pH will be basic. Using ammonium chloride can provide the necessary acidic environment and the ammonia source simultaneously.[5] Monitor and adjust the pH of your reaction mixture.
-
Reaction Time: Incomplete reaction is a common cause of low yield. Monitor the consumption of the starting ketone (1-(piperidin-1-yl)ethan-1-one) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q2: I'm observing a significant impurity with a higher molecular weight by LC-MS. What is it and how can I prevent it?
A2: This is a classic sign of a bis-alkylation side reaction. The primary amine product (-CH2-NH2) is itself nucleophilic and can react with another molecule of the iminium ion. This forms a secondary amine impurity: (Piperidine)-C(=O)-CH2-CH2-NH-CH2-CH2-C(=O)-(Piperidine).
-
Causality: This side reaction is favored when there is a high concentration of both the iminium ion and the product simultaneously.
-
Preventative Measures:
-
Control Stoichiometry: Use a molar excess of ammonia relative to formaldehyde. This increases the probability that the iminium ion reacts with ammonia rather than the product amine.
-
Slow Addition: Add the formaldehyde solution slowly to the mixture of the ketone and ammonia. This keeps the instantaneous concentration of the iminium ion low, minimizing the rate of the secondary reaction.
-
Caption: Desired reaction pathway versus side reaction.
Q3: During the basic extraction of the free base, I'm struggling with persistent emulsions. How can I break them?
A3: Emulsion formation is common when extracting basic amines from aqueous solutions, especially at a large scale where agitation is intense.
-
Causality: The amine product itself can act as a surfactant, stabilizing the interface between the organic and aqueous layers. High pH can also lead to the precipitation of inorganic salts that accumulate at the interface.
-
Solutions:
-
Increase Ionic Strength: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the density of the aqueous phase and "salts out" the organic product, destabilizing the emulsion.
-
Change Solvent: If using solvents like ethyl acetate, consider switching to a less polar, water-immiscible solvent like Toluene or Methyl tert-butyl ether (MTBE).
-
Filtration: In some cases, a coarse filtration through a pad of Celite® can break up a solid-stabilized emulsion.
-
Minimize Agitation: Use a slower, more deliberate stirring speed during extraction to avoid creating a fine emulsion in the first place.
-
Q4: When I add HCl to the solution of the free base, the product "oils out" as a sticky gum instead of crystallizing. What's wrong?
A4: "Oiling out" is a common crystallization problem, indicating that the product has separated from the solution as a liquid phase rather than a solid crystalline phase. This is often due to supersaturation being reached at a temperature above the melting point of the solvated product salt.
-
Causality: The polarity and solvating power of the solvent, the concentration of the product, the rate of HCl addition, and the temperature all play critical roles.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should readily dissolve the free base but have low solubility for the hydrochloride salt. Isopropanol (IPA), ethanol, or acetone are common choices. Avoid solvents that are too polar (like methanol) or too non-polar (like heptane) on their own. A mixture (e.g., IPA/Heptane) can be effective.
-
Control Concentration: Start with a more dilute solution of the free base. This prevents the solution from becoming too supersaturated upon HCl addition.
-
Slow Down HCl Addition: Add the HCl solution (e.g., HCl in IPA) slowly and with vigorous stirring at a controlled temperature. This allows crystals to nucleate and grow rather than crashing out as a liquid.
-
Seeding: If you have a small amount of crystalline material, add a few seed crystals after adding a portion of the HCl to encourage controlled crystallization.
-
Temperature Gradient: Try adding the HCl at a slightly elevated temperature (e.g., 40-50 °C) to avoid high supersaturation, and then slowly cool the mixture to induce crystallization.
-
Summary of Key Scale-Up Parameters and Troubleshooting
| Problem | Potential Cause(s) | Recommended Action(s) | Diagnostic Tool |
| Low Reaction Yield | Incomplete reaction; Side reactions; Poor temperature control. | Increase reaction time; Adjust stoichiometry (excess NH3); Improve cooling/slow reagent addition. | HPLC/TLC |
| High By-product Levels | Incorrect stoichiometry; High concentration of iminium ion. | Use excess ammonia; Slow addition of formaldehyde. | LC-MS |
| Work-up Emulsions | Product acting as surfactant; Intense agitation. | Add brine; Change extraction solvent (e.g., to MTBE); Reduce stirring speed. | Visual Inspection |
| Product "Oils Out" | Improper solvent; Solution too concentrated; Rapid pH change. | Use an appropriate solvent (e.g., IPA); Dilute solution; Add HCl slowly; Use seeding. | Visual Inspection |
| Off-Color Product | Impure starting materials; Thermal degradation during reaction or distillation. | Purify starting ketone; Use charcoal treatment on free base solution; Ensure strict temperature control. | UV-Vis/HPLC |
Key Experimental Protocols
Protocol 1: Mannich Reaction (Illustrative 1 Mole Scale)
-
To a 5L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-(piperidin-1-yl)ethan-1-one (127.19 g, 1.0 mol) and isopropanol (1.5 L).
-
In a separate vessel, carefully prepare a solution of ammonium chloride (64.2 g, 1.2 mol) in water (250 mL) and 37% aqueous formaldehyde (97.4 g, 1.2 mol).
-
Cool the reactor contents to 15-20 °C.
-
Begin adding the formaldehyde/ammonium chloride solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 35 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.
Protocol 2: Free Base Isolation
-
Cool the completed reaction mixture to 10-15 °C.
-
Slowly add 20% aqueous sodium hydroxide solution until the pH of the aqueous phase is >11.
-
Transfer the mixture to a separatory funnel (or perform in-reactor extraction). Extract the product with MTBE (3 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL) to aid phase separation and remove water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
Protocol 3: Hydrochloride Salt Formation
-
Dissolve the crude free base oil in isopropanol (approx. 5 volumes, e.g., 500 mL for 100 g of oil).
-
Filter the solution if any insoluble material is present. A charcoal treatment can be performed at this stage if the solution is colored.
-
Cool the solution to 15-20 °C.
-
Slowly add a solution of 5-6 M HCl in isopropanol dropwise with vigorous stirring. Monitor the pH of the mixture.
-
Stop the addition when the pH becomes acidic (pH 1-2).
-
Stir the resulting slurry for 2-4 hours at room temperature, then cool to 0-5 °C for another 2 hours to complete crystallization.
-
Collect the solid product by filtration, wash the filter cake with cold isopropanol, and dry under vacuum at 40-50 °C.
References
-
CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
-
CN104610074 - Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope.
-
Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Benchchem.
-
WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. Google Patents.
-
Scale-up synthesis, further transformations and control experiments. ResearchGate.
-
Mannich Reaction. Chemistry LibreTexts.
-
Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science.
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein Journal of Organic Chemistry.
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
-
Mannich condensation reaction problems? ResearchGate.
-
WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction... RSC Publishing.
-
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC.
-
The Mannich Reaction. Master Organic Chemistry.
-
Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Bulletin of the Chemical Society of Japan.
Sources
effect of temperature and pH on 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is not extensively available in public literature. This guide provides a framework based on the chemical properties of similar molecules and established principles of pharmaceutical stability testing to empower researchers to determine the stability of this compound in their specific applications.
Introduction
Welcome to the technical support center for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This resource is designed to assist you in understanding and managing the stability of this compound throughout your research and development endeavors. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its efficacy, safety, and shelf-life. This guide offers troubleshooting advice, frequently asked questions, and protocols to help you navigate potential stability challenges, particularly concerning the effects of temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride?
A1: The primary factors influencing the stability of this compound are expected to be temperature, pH, light, and oxidizing agents.[1][2] The presence of a primary amine, a tertiary amine within the piperidine ring, and a ketone functional group suggests potential susceptibility to several degradation pathways.
Q2: How does pH likely affect the stability of this molecule?
A2: The pH of a solution can significantly impact the stability of amine-containing compounds.[3]
-
Acidic Conditions (Low pH): While the hydrochloride salt form is likely stable in acidic conditions, very low pH in aqueous solutions, especially at elevated temperatures, could potentially lead to hydrolysis.
-
Neutral pH: The stability at neutral pH would need to be experimentally determined, as both acid- and base-catalyzed degradation could be minimal in this range.
-
Basic Conditions (High pH): In basic conditions, the free amine form will be more prevalent. Amines can be susceptible to oxidation, and other base-catalyzed reactions may occur. For similar compounds, significant degradation has been observed under basic hydrolysis conditions.[4]
Q3: What is the likely impact of temperature on the stability of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride?
A3: As with most chemical compounds, elevated temperatures are expected to accelerate degradation rates. It is crucial to store the compound at recommended temperatures, typically in a cool, dry place. For related amino alcohols, storage at temperatures not exceeding 40°C is recommended for long-term stability.[5] Thermal degradation studies should be conducted to determine the acceptable temperature range for handling and storage.[4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products need to be identified through forced degradation studies, potential pathways based on the structure include:
-
Oxidation: The primary and tertiary amine groups could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.
-
Hydrolysis: The amide-like linkage (part of the propan-1-one structure) could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is recommended as per ICH guidelines.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected peaks appear in my HPLC chromatogram after sample preparation. | Degradation in solution. The compound may be unstable in the chosen solvent or at the working pH and temperature. | 1. Analyze samples immediately after preparation to minimize time-dependent degradation. 2. Investigate solvent effects: Prepare solutions in different solvents (e.g., acetonitrile, methanol, water) and analyze at time zero and after several hours. 3. Control pH: If using aqueous solutions, buffer the solution to a pH where the compound is expected to be more stable (typically slightly acidic for amine salts). 4. Work at lower temperatures: Prepare samples on ice or in a cold room to slow down potential degradation. |
| Loss of compound potency over a short period in solution. | Rapid degradation. This could be due to aggressive pH, high temperature, or presence of contaminants. | 1. Perform a forced degradation study (see protocol below) to identify the conditions under which the compound is most labile. This will help you understand what to avoid.[1][6] 2. Check for contaminants: Metal ions can catalyze oxidation. Ensure high-purity solvents and glassware are used. 3. Protect from light: Store solutions in amber vials to prevent photolytic degradation. |
| Difficulty in dissolving the compound for experiments. | Poor solubility in the chosen solvent. | 1. Consult solubility data if available. 2. Test a range of solvents of varying polarity. 3. Adjust pH: For aqueous solutions, adjusting the pH can significantly alter the solubility of amine-containing compounds. The hydrochloride salt should be more soluble in aqueous media. 4. Use co-solvents: A mixture of water and an organic solvent like acetonitrile or methanol can improve solubility.[7] |
| Inconsistent analytical results between experiments. | Variable sample handling and storage. Inconsistent exposure to light, temperature fluctuations, or different solution ages can lead to variable degradation. | 1. Standardize your sample preparation protocol: Define and adhere to specific times, temperatures, and solution storage conditions. 2. Use a stability-indicating analytical method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its degradation products.[1] This is crucial for accurate quantification. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][6]
Objective: To identify potential degradation products and pathways for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride under various stress conditions.
Materials:
-
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
pH meter
-
HPLC system with a PDA or UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl. Keep at 60°C for 24 hours. If significant degradation occurs, repeat with 0.1 M HCl at a lower temperature or for a shorter duration.[4]
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH. Keep at 60°C for 24 hours. If significant degradation occurs, repeat with 0.1 M NaOH at a lower temperature or for a shorter duration. Neutralize the solution with HCl before analysis.[4]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Store the solid compound and the stock solution at 75°C for 24 hours in an oven, protected from light.[4]
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products. A C18 column with a mobile phase of buffered water and an organic solvent (acetonitrile or methanol) is a common starting point.[7][8]
-
Hypothetical Stability Data Table
The following table illustrates how to present the data from a forced degradation study. Researchers should populate this with their own experimental results.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradation Products | Observations |
| 1 M HCl, 60°C | 24 | 85.2 | 2 | Slight color change |
| 1 M NaOH, 60°C | 24 | 70.5 | 3 | Significant color change |
| 3% H₂O₂, RT | 24 | 92.1 | 1 | No visible change |
| 75°C (Solid) | 24 | 99.5 | 0 | No visible change |
| Photostability | - | 96.8 | 1 | Slight yellowing of solid |
Data Interpretation and Workflow
The results from the forced degradation study will reveal the conditions under which 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is unstable. This information is crucial for developing appropriate formulation strategies, defining storage conditions, and establishing a valid shelf-life.
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting workflow for addressing unexpected compound degradation.
References
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Borregaard AS. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]
- Bari, S. B., et al. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry.
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Fijałek, Z., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Available at: [Link]
-
Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available at: [Link]
-
Kihlberg, J., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]
- Kumar, V., & Kumar, S. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
de Souza, T. A., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
- Google Patents. (n.d.). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Available at: [Link]
-
MDPI. (2023). Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation. Pharmaceutics. Available at: [Link]
-
WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities [scielo.org.co]
- 5. borregaard.com [borregaard.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize catalyst loading in your reactions involving this versatile β-aminoketone.
Introduction to 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in Catalysis
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a Mannich base, is a valuable building block in pharmaceutical synthesis. Its structure, featuring a reactive ketone and a nucleophilic primary amine, allows for a variety of downstream catalytic transformations. The most common of these is the reduction of the ketone to a chiral γ-amino alcohol, a privileged motif in many biologically active compounds. This guide will focus primarily on the optimization of catalyst loading for this key transformation, while also addressing other potential catalytic reactions.
Optimizing catalyst loading is a critical aspect of process development, directly impacting reaction efficiency, yield, purity, and cost-effectiveness. An efficient catalyst system ensures that chemical reactions proceed at optimal rates with minimal by-products and energy expenditure.[1] This principle is paramount when working with high-value intermediates like 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride?
The primary catalytic reaction for this substrate is the asymmetric reduction of the ketone to form a chiral γ-amino alcohol. This is a critical step in the synthesis of many pharmaceutical agents. Other potential, though less commonly documented, catalytic reactions include N-alkylation of the primary amine and C-C coupling reactions .
Q2: Why is catalyst loading a critical parameter to optimize for these reactions?
Catalyst loading, typically expressed in mol%, directly influences:
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction, but this can also increase the rate of side reactions.
-
Product Yield and Purity: An optimal catalyst load maximizes the conversion of the starting material to the desired product while minimizing the formation of impurities.
-
Cost of Goods (COGs): Many catalysts, especially those containing precious metals like rhodium, iridium, or palladium, are expensive. Minimizing the catalyst loading without compromising reaction performance is crucial for economic viability.
-
Downstream Processing: High catalyst loading can lead to challenges in removing the catalyst from the final product, requiring additional purification steps.
Q3: How do I determine the initial catalyst loading for my reaction?
For initial screening, a catalyst loading in the range of 0.5 to 2.0 mol% is a common starting point for many asymmetric reductions. For less expensive catalysts or less challenging transformations, a lower starting point may be appropriate. It is advisable to consult literature for similar transformations to inform your initial experimental design.
Troubleshooting Guide: Asymmetric Reduction of 3-Amino-1-(piperidin-1-yl)propan-1-one
The asymmetric reduction of the prochiral ketone in 3-Amino-1-(piperidin-1-yl)propan-1-one is a key transformation. Here, we address common issues encountered during the optimization of catalyst loading for this reaction.
Issue 1: Low Conversion or Stalled Reaction
Symptoms:
-
Incomplete consumption of the starting material even after extended reaction times.
-
Reaction progress plateaus at a certain conversion level.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Catalyst Loading | The number of active catalytic sites is too low to drive the reaction to completion in a reasonable timeframe. | Gradually increase the catalyst loading in increments (e.g., from 0.5 mol% to 1.0 mol%, then 1.5 mol%). Monitor the reaction kinetics to determine if the rate increases proportionally. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting material, solvent, or reagents. The piperidine nitrogen or the primary amine can also coordinate to the metal center and inhibit catalysis. | * Purify Starting Materials: Ensure the 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride and solvent are of high purity. Trace impurities can act as catalyst poisons. * Protecting Groups: Consider protecting the primary amine with a suitable group (e.g., Boc) to prevent coordination with the catalyst. * Inert Atmosphere: Some catalysts are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst Solubility | The catalyst may not be fully dissolved in the reaction medium, leading to a lower effective concentration of active species. | * Solvent Screening: Test a range of solvents to find one in which the catalyst is fully soluble. * Temperature Adjustment: Gently warming the reaction mixture may improve catalyst solubility, but be mindful of potential catalyst decomposition at higher temperatures. |
| Product Inhibition | The γ-amino alcohol product may coordinate to the catalyst, reducing its activity. | * Lower Initial Substrate Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition. * Continuous Process: In a larger-scale setting, a continuous flow process where the product is constantly removed can be beneficial. |
Issue 2: Poor Enantioselectivity (low %ee)
Symptoms:
-
The desired chiral γ-amino alcohol is formed, but with a low enantiomeric excess.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst-Ligand Combination | The chiral ligand may not be providing a sufficiently asymmetric environment around the metal center for this specific substrate. | * Ligand Screening: Screen a library of chiral ligands with the chosen metal precursor. Different ligand backbones and electronic properties can have a profound impact on enantioselectivity. |
| Incorrect Catalyst Loading | In some cases, catalyst loading can influence enantioselectivity, particularly if catalyst aggregation or the formation of different active species occurs at higher concentrations. | While less common, it is worth exploring a small range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%) to see if it impacts the %ee. |
| Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states. | Run the reaction at a lower temperature. This may require a longer reaction time or a slightly higher catalyst loading to achieve full conversion. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. | Screen a variety of solvents with different polarities and coordinating abilities. |
Experimental Workflow: Catalyst Loading Optimization for Asymmetric Transfer Hydrogenation
This protocol provides a general workflow for optimizing catalyst loading for the asymmetric transfer hydrogenation of 3-Amino-1-(piperidin-1-yl)propan-1-one to the corresponding γ-amino alcohol.
Caption: Workflow for Catalyst Loading Optimization.
Detailed Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in a suitable anhydrous solvent (e.g., isopropanol, dichloromethane).
-
Prepare a stock solution of the chiral catalyst (e.g., a commercially available Ru(II), Rh(III), or Ir(III) complex with a chiral ligand).
-
Prepare a stock solution of the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).
-
-
Reaction Setup:
-
In a series of oven-dried vials equipped with stir bars, add the desired volume of the catalyst stock solution to achieve the target mol% (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mol%).
-
To each vial, add a fixed volume of the substrate stock solution.
-
Initiate the reaction by adding the hydrogen source stock solution.
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at a constant temperature (e.g., 40 °C) and monitor the conversion of the starting material by an appropriate analytical technique (TLC, LC-MS, GC-MS).
-
Once the reaction has reached completion (or after a fixed time point), quench the reaction (e.g., by adding a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Determine the enantiomeric excess of the γ-amino alcohol product using chiral HPLC or SFC.
-
Determine the yield of the product using quantitative NMR with an internal standard or by creating a calibration curve for LC analysis.
-
-
Data Evaluation:
-
Plot the conversion, yield, and enantiomeric excess as a function of catalyst loading.
-
Identify the lowest catalyst loading that provides the desired combination of high conversion, yield, and enantioselectivity within an acceptable timeframe.
-
Data Summary Table
The following table provides a template for summarizing your experimental data from a catalyst loading optimization study.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (%ee) |
| 0.1 | 24 | 35 | 30 | 92 |
| 0.25 | 24 | 75 | 70 | 93 |
| 0.5 | 12 | >99 | 95 | 94 |
| 1.0 | 6 | >99 | 96 | 94 |
| 2.0 | 3 | >99 | 95 | 93 |
This is example data and will vary depending on the specific catalyst, ligand, and reaction conditions.
Logical Relationships in Troubleshooting
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
This guide provides an in-depth comparison of analytical method validation for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for selecting and validating analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose[1][2].
The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and provides scientific evidence that a method yields reliable and consistent results[3]. For a molecule like 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, which contains a secondary amine, a tertiary amine within the piperidine ring, and a ketone, a multi-faceted analytical approach is often necessary. We will compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and impurity profile of non-volatile or thermally labile pharmaceutical compounds. Its high resolving power and sensitivity make it ideal for separating the main component from related substances and degradation products.
The Rationale Behind Method Selection
For 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses sufficient polarity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The presence of a chromophore (the carbonyl group) allows for straightforward detection using an ultraviolet (UV) detector. The primary challenge is managing the basic amine groups, which can cause poor peak shape (tailing) due to interaction with residual silanols on the silica-based column packing. This is mitigated by using a low-pH mobile phase to protonate the amines or by employing a modern, end-capped, base-deactivated column.
Experimental Workflow & Validation Protocol
The validation process for an HPLC method is a systematic journey to confirm its performance characteristics. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[4].
Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.
Step-by-Step HPLC Validation Protocol:
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%. This ensures the chromatographic system is performing adequately.
-
Specificity:
-
Analyze a placebo (all formulation components except the active pharmaceutical ingredient, API). No interfering peaks should be observed at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light). The method must resolve the main peak from all degradation product peaks, demonstrating it is "stability-indicating."
-
-
Linearity:
-
Prepare a series of at least five standard solutions across a range of 80-120% of the nominal assay concentration[1]. For impurity quantification, the range should bracket the expected impurity levels.
-
Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.
-
-
Accuracy:
-
Analyze samples spiked with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. The RSD should be ≤2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the two sets of data should meet a pre-defined acceptance criterion (e.g., ≤3.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the concentrations at which the analyte can be reliably detected and quantified. This can be based on the signal-to-noise ratio (S/N) (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.
-
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a salt and is not volatile, direct analysis by GC is not feasible. However, with a derivatization step to convert the polar amine groups into less polar, more volatile moieties, GC becomes a viable, and often highly sensitive, alternative.
The Rationale Behind Method Selection
The primary motivation for using GC would be to detect specific volatile or semi-volatile impurities that may not be amenable to HPLC analysis, or as an orthogonal technique to confirm purity. The derivatization step, typically silylation (e.g., using BSTFA) or acylation, is critical. This adds complexity to the sample preparation but can result in excellent chromatographic efficiency and sensitivity, especially when using a Flame Ionization Detector (FID), which provides a near-universal response for carbon-containing compounds.
Experimental Workflow & Validation Protocol
The validation of a GC method follows the same principles as HPLC, but with the added consideration of the derivatization step's efficiency and reproducibility.
Caption: GC method validation workflow, including the critical derivatization step.
Step-by-Step GC Validation Protocol:
-
Derivatization Optimization: Before validation, the derivatization reaction must be optimized for time, temperature, and reagent concentration to ensure a complete and consistent reaction.
-
System Suitability: As with HPLC, system suitability must be established to ensure the GC system is functioning correctly.
-
Specificity: The method must demonstrate that there are no interfering peaks from the derivatizing reagent, reaction by-products, or the sample matrix at the retention time of the derivatized analyte.
-
Linearity, Accuracy, and Precision: These parameters are assessed similarly to the HPLC method. However, the variability of the derivatization step is included in the overall method precision. For accuracy studies, spiking should occur before the derivatization step to account for the entire process.
-
Robustness: In addition to typical GC parameters (e.g., oven temperature ramp, gas flow rates), the robustness of the derivatization step (e.g., small changes in reaction time or temperature) must also be evaluated.
Potentiometric Titration: The Standard for Absolute Assay
Potentiometric titration is a classical analytical technique that provides an absolute measure of the concentration of a substance in a solution. It is not a chromatographic separation method and is therefore unsuitable for impurity profiling, but it is an excellent, high-precision method for determining the overall purity (assay) of the bulk drug substance.
The Rationale Behind Method Selection
As the hydrochloride salt of a compound with basic nitrogen atoms, 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride can be accurately assayed by titration with a standardized strong base, such as sodium hydroxide. The endpoint, where the amount of titrant is chemically equivalent to the amount of analyte, is determined by monitoring the potential change with a pH electrode. This method is often considered a "primary" or reference method because its accuracy is traceable to primary standards of mass and volume, not a relative chromatographic standard.
Experimental Workflow & Validation Protocol
Validation for a titrimetric method is generally simpler than for chromatographic methods, as it focuses primarily on accuracy and precision for the main component.
Sources
A Senior Application Scientist's Guide to Structural Elucidation: 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
An Objective Comparison of X-ray Crystallography and Spectroscopic Alternatives
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for solid-state structural analysis, with complementary spectroscopic techniques for the characterization of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
This molecule, a derivative of piperidine, represents a class of compounds with significant interest in medicinal chemistry. Its structural integrity—including bond lengths, angles, and conformation—directly influences its physicochemical properties and biological activity. Therefore, a comprehensive understanding of its architecture is a critical prerequisite for further research and development.
Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)
X-ray crystallography is an experimental science that provides a detailed three-dimensional map of electron density within a crystal by analyzing how a beam of X-rays diffracts in specific directions.[1] This technique remains the primary and most reliable method for characterizing the precise atomic arrangement of materials, offering unparalleled insight into the molecule's solid-state form.[1][2]
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model.
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Figure 1: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification:
-
Objective: To obtain 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride with >99% purity. The presence of impurities can significantly inhibit crystallization.
-
Protocol: While multiple synthetic routes exist for similar piperidine derivatives[3][4], a common approach involves the reaction of piperidine with a suitable 3-aminopropanoyl precursor followed by salt formation with hydrochloric acid.
-
Purification: Recrystallization or column chromatography is essential to remove any starting materials or by-products.[5] Purity should be confirmed by NMR and LC-MS prior to crystallization attempts.
-
Scientist's Rationale: Crystallization is a process of molecular self-assembly. Impurities disrupt the repeating lattice formation, often leading to oils, amorphous solids, or no crystals at all.[6]
-
-
Crystallization:
-
Objective: To grow single crystals of sufficient size (>50 µm) and quality (well-defined faces, no cracks).
-
Protocol - Slow Evaporation: This is often the simplest and most effective method for small molecules.[6]
-
Dissolve the purified compound in a minimal amount of a solvent in which it is moderately soluble (e.g., methanol, ethanol, or a mixture like ethanol/water).
-
Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Protocol - Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is highly soluble (the "drop").
-
Place this drop on a siliconized glass slide.
-
Invert the slide over a reservoir containing a solvent in which the compound is poorly soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the drop reduces the compound's solubility, promoting crystal growth.
-
-
Scientist's Rationale: The key to growing large, high-quality crystals is to approach supersaturation slowly and in a controlled manner.[7] Rapid precipitation leads to a large number of small nucleation sites and, consequently, small or poorly ordered crystals.[5]
-
-
Crystal Selection and Mounting:
-
Objective: To select a suitable single crystal and mount it for data collection.
-
Protocol:
-
Under a microscope, identify a crystal with sharp edges and no visible defects.
-
Using a micromanipulator, carefully pick up the crystal with a nylon loop.
-
The crystal is then flash-frozen in a stream of liquid nitrogen.[1]
-
-
Scientist's Rationale: Flash-freezing is critical for minimizing radiation damage from the high-intensity X-ray beam and reducing the thermal motion of the atoms.[1] This results in a higher-quality diffraction pattern and a more precise final structure.
-
-
Data Collection and Structure Solution:
-
Objective: To collect a complete set of diffraction data and solve the crystal structure.
-
Protocol:
-
The mounted crystal is placed on a goniometer in a modern X-ray diffractometer.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected data (a series of reflection intensities and positions) is processed.
-
Software employing "direct methods" is used to generate an initial electron density map and a preliminary structural model.
-
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one.
-
-
Scientist's Rationale: The refinement process is iterative and guided by statistical indicators (e.g., R-factor). A low R-factor signifies a good agreement between the model and the experimental data, providing confidence in the final structure.
-
Part 2: A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a complete characterization package relies on a suite of analytical techniques.[8][9] Spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and behavior in solution.[10]
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Figure 2: Complementary relationship of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).
-
Information Gained: Provides a map of the carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC can establish through-bond connectivity, confirming the atom-to-atom linkages in the molecule.[13]
-
Protocol Synopsis: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) and placed in a strong magnetic field.[12] Radiofrequency pulses are applied, and the resulting signals are recorded.
-
Comparison to XRD: NMR reveals the molecule's structure and dynamics in the solution phase, which is often more relevant to its biological activity. However, it does not provide the precise bond lengths and angles that XRD does. For complex molecules, NMR data can sometimes be ambiguous without the definitive structure from crystallography.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It is exceptionally sensitive and provides the exact molecular weight and elemental formula of a compound.
-
Information Gained: The primary information is the molecular weight of the parent ion. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. The fragmentation pattern can also serve as a "molecular fingerprint" and help identify structural motifs.[16]
-
Protocol Synopsis: The sample is vaporized and ionized, often by an electron beam. The resulting ions are separated by a mass analyzer based on their m/z ratio and detected.[17]
-
Comparison to XRD: MS provides the molecular formula, which is a crucial piece of information that XRD does not directly yield. It confirms that the crystal being analyzed corresponds to the expected compound. However, MS provides no information about the 3D arrangement of atoms or isomerism.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Information Gained: The presence of key functional groups is identified by characteristic absorption bands.[20][21] For 3-Amino-1-(piperidin-1-yl)propan-1-one, one would expect to see characteristic peaks for the N-H bonds of the amine, C-H bonds of the aliphatic rings and chains, and the C=O bond of the amide.
-
Protocol Synopsis: A beam of infrared light is passed through the sample, and the detector measures which wavelengths have been absorbed.
-
Comparison to XRD: FTIR is a rapid and simple technique for confirming the presence of expected functional groups, which complements the structural skeleton provided by XRD.[19] It offers a quick quality control check but provides no information on how these groups are connected in 3D space.
Quantitative Comparison of Techniques
| Technique | Primary Information Obtained | Sample Requirements | Typical Experiment Time | Key Advantage vs. XRD | Key Limitation vs. XRD |
| SC-X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, solid-state packing | Single crystal (~0.1 mm) | 4-12 hours | Unambiguous 3D structure in solid state | Requires high-quality single crystals; structure may differ from solution |
| NMR Spectroscopy | Atom connectivity, stereochemistry in solution | 1-10 mg in solution | 5 min - several hours | Provides structure in a biologically relevant solution state | Does not provide precise bond lengths/angles; can be ambiguous for complex structures |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | <1 mg, solid or solution | <30 minutes | Confirms molecular formula and identity[15] | Provides no 3D structural or connectivity information |
| FTIR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | <5 minutes | Fast and simple confirmation of functional groups[21] | Provides no information on the overall molecular architecture |
Conclusion: An Integrated Approach to Structural Science
The structural elucidation of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride serves as an excellent case study for the synergy of modern analytical techniques. Single-crystal X-ray diffraction provides the unequivocal, high-resolution three-dimensional structure, which is the bedrock of our understanding.[1] It reveals the precise conformation, bond parameters, and intermolecular interactions in the solid state.
However, a truly comprehensive characterization is achieved when this "gold standard" technique is supported by spectroscopic methods. NMR confirms the structure's integrity in solution, mass spectrometry validates the molecular formula, and FTIR provides a rapid check for key functional groups. For researchers, scientists, and drug development professionals, employing this integrated approach ensures the highest level of scientific integrity and provides a complete, self-validating picture of the molecule , paving the way for confident downstream applications.
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Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]
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Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: National Institutes of Health (NIH) URL: [Link]
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Title: 12.2: Interpreting Mass Spectra Source: Chemistry LibreTexts URL: [Link]
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Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL: [Link]
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Title: NMR spectroscopy of small molecules in solution Source: Royal Society of Chemistry URL: [Link]
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Title: How cryo‐electron microscopy and X‐ray crystallography complement each other Source: National Institutes of Health (NIH) URL: [Link]
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Title: 12.2 Interpreting Mass Spectra - Organic Chemistry Source: OpenStax URL: [Link]
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Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM URL: [Link]
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Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]
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Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]
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Title: STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA Source: eGyanKosh URL: [Link]
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Title: Mass spectrometry (MS) | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]
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Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Publications URL: [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)
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Title: Small molecule-NMR Source: University of Gothenburg URL: [Link]
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Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester Department of Chemistry URL: [Link]
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Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
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Title: FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols Source: Atmospheric Measurement Techniques URL: [Link]
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A Comparative Guide to the Synthetic Routes of 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an in-depth, objective comparison of two prominent synthetic pathways: the classic Mannich reaction and a multi-step route commencing with a Michael addition. By examining the underlying principles, experimental protocols, and key performance indicators of each method, this document aims to equip scientists with the knowledge to make informed decisions for their specific research and development needs.
Introduction to 3-Amino-1-(piperidin-1-yl)propan-1-one Hydrochloride
3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, a propiophenone derivative, is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure incorporates a piperidine ring, a common motif in many biologically active molecules, and a reactive aminoketone functionality. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent reactions[1][2]. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest in the pharmaceutical and chemical industries.
Route 1: The Mannich Reaction - A Convergent Approach
The Mannich reaction is a classic and widely utilized method for the synthesis of β-amino carbonyl compounds, known as Mannich bases[3][4]. This one-pot, three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine)[5][6]. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the enol form of the ketone.
Mechanistic Rationale
The causality behind the Mannich reaction lies in the in situ generation of a reactive electrophile, an iminium ion, from the condensation of piperidine and formaldehyde. Acetophenone, in the presence of an acid catalyst, tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. This carbon-carbon bond-forming step is the cornerstone of the reaction, leading to the formation of the β-amino ketone structure[6]. The use of piperidine hydrochloride directly provides both the amine and the acidic catalyst required for the reaction.
Experimental Protocol: Mannich Reaction
This protocol is adapted from established procedures for the synthesis of similar 3-piperidinopropiophenone derivatives[7][8].
Materials:
-
Acetophenone
-
Piperidine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), piperidine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product crystallizes out upon cooling, filter the solid. If not, reduce the volume of the solvent under reduced pressure.
-
To the cooled solution or residue, slowly add acetone to precipitate the product, 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride[9].
-
Collect the crystalline product by vacuum filtration and wash with cold acetone to remove unreacted starting materials.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/acetone, to yield the purified product.
Route 2: Michael Addition and Subsequent Functional Group Interconversion - A Linear Approach
An alternative synthetic strategy involves a multi-step, linear sequence starting with the aza-Michael addition of piperidine to an acrylic acid derivative. This approach offers a different perspective on the construction of the target molecule, building the carbon skeleton in a stepwise manner.
Mechanistic Rationale
This route begins with the conjugate addition of piperidine to acrylonitrile, a classic Michael reaction, to form 3-(piperidin-1-yl)propanenitrile. The nitrile group is then hydrolyzed under acidic or basic conditions to yield 3-(piperidin-1-yl)propanoic acid[10][11]. The carboxylic acid is subsequently activated and reacted with an ammonia source to form the corresponding amide. Finally, a series of reactions would be required to convert the amide to the desired aminoketone, which represents a significant challenge in this proposed route. A more direct, albeit still multi-step, approach from the intermediate carboxylic acid would be its conversion to an acid chloride followed by a Friedel-Crafts acylation with benzene, and subsequent amination.
Experimental Protocol: Michael Addition Route (Proposed)
This protocol is a proposed sequence based on standard organic transformations.
Step 1: Synthesis of 3-(piperidin-1-yl)propanenitrile
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath and add acrylonitrile (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude 3-(piperidin-1-yl)propanenitrile.
Step 2: Hydrolysis to 3-(piperidin-1-yl)propanoic acid
-
To the crude nitrile from the previous step, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed, which can be monitored by the cessation of ammonia evolution or by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(piperidin-1-yl)propanoic acid.
Step 3: Conversion to 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride (Conceptual)
-
The conversion of 3-(piperidin-1-yl)propanoic acid to the final product is non-trivial. One conceptual pathway involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride.
-
The resulting acid chloride could then be subjected to a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form 1-phenyl-3-(piperidin-1-yl)propan-1-one.
-
The subsequent introduction of the amino group at the 3-position would require further synthetic steps, such as alpha-bromination followed by amination. This multi-step conversion from the propanoic acid intermediate adds complexity to this route.
Comparative Analysis
| Parameter | Mannich Reaction | Michael Addition Route |
| Number of Steps | 1 (One-pot) | Multiple (at least 3) |
| Atom Economy | High | Moderate to Low |
| Reagents | Acetophenone, piperidine HCl, paraformaldehyde | Piperidine, acrylonitrile, strong acid/base, etc. |
| Reaction Conditions | Reflux (elevated temperature) | Varies (from RT to reflux) |
| Overall Yield | Generally good to excellent (typically >70%) | Expected to be lower due to multiple steps |
| Purification | Crystallization/Recrystallization | Multiple chromatographic purifications may be needed |
| Scalability | Readily scalable | More challenging to scale up due to multiple steps |
| Simplicity | High | Low to Moderate |
Discussion and Conclusion
The comparison of the two synthetic routes clearly highlights the advantages of the Mannich reaction for the preparation of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride. Its convergent, one-pot nature results in a higher overall yield, greater atom economy, and operational simplicity. The direct formation of the hydrochloride salt simplifies the work-up and purification process, often yielding a crystalline product that can be easily isolated and purified. From an industrial and practical standpoint, the Mannich reaction is the more efficient and cost-effective choice.
The Michael addition route , while theoretically sound, presents several practical challenges. It is a linear synthesis with multiple steps, which inevitably leads to a lower overall yield. The conversion of the intermediate 3-(piperidin-1-yl)propanoic acid to the final aminoketone is not straightforward and would likely require several additional, potentially low-yielding, steps. This complexity makes the route less attractive for large-scale production. However, this pathway could be of interest for the synthesis of analogues where modifications to the propanoic acid backbone are desired before the final ketone and amine functionalities are introduced.
References
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Pharmaffiliates. (n.d.). 3-(Piperidin-1-yl)propanoic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. Retrieved from [Link]
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Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. Retrieved from [Link]
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comparative cost-benefit analysis of different synthesis methods
An In-Depth Comparative Guide to Peptide Synthesis Methodologies: A Cost-Benefit Analysis for Drug Development
The synthesis of peptides is a cornerstone of modern drug discovery and development. From therapeutic agents to research tools, the ability to efficiently and reliably construct specific amino acid sequences is paramount. However, the choice of synthesis methodology can have profound implications for a project's timeline, budget, and ultimate success. This guide provides a comparative cost-benefit analysis of the three predominant methods in peptide synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS).
As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causality behind experimental choices. The selection of a synthesis strategy is not arbitrary; it is a calculated decision based on a peptide's length, complexity, required scale, and desired purity. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions by providing a clear, objective comparison supported by experimental data and field-proven insights.
The Foundational Methodologies: SPPS and LPPS
Peptide synthesis fundamentally involves the sequential formation of amide bonds between amino acids. The two classical approaches to this challenge are distinguished by the physical state of the growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS)
Introduced by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer support, or resin.[1][2][3] The entire synthesis then proceeds in a cyclical fashion, with the growing peptide chain remaining attached to this solid support.
The core principle of SPPS is the use of excess soluble reagents to drive reactions to completion.[1] After each step (coupling or deprotection), byproducts and excess reagents are simply washed away by filtration, a feature that dramatically simplifies the purification process and makes the method highly amenable to automation.[4][5][6]
Key Advantages:
-
Speed and Automation: The cyclical nature and simplified washing steps make SPPS ideal for automation, significantly reducing manual labor and synthesis time.[5][7][8] A peptide that might take weeks to synthesize in solution can be assembled in a matter of days using SPPS.[7]
-
High Throughput: Automated systems can perform multiple syntheses in parallel, making SPPS the method of choice for creating peptide libraries for screening and discovery.[7]
-
Efficiency for Long Peptides: SPPS is generally preferred for synthesizing longer peptides due to its high coupling efficiency and ease of handling.[9]
Cost-Benefit Analysis:
-
Costs: The primary costs are associated with the high consumption of reagents and solvents, as large excesses are used to ensure complete reactions.[4][10] The specialized resins and protected amino acids also contribute to the expense. Automated synthesizers represent a significant initial capital investment, with costs ranging from $20,000 to over $100,000 depending on the model's capabilities.[11]
-
Benefits: The main benefit is the immense saving in time and labor, which often outweighs the material costs, especially in a research and development setting where speed is critical.[7][8] The high purity of intermediates and the reliability of automated protocols enhance reproducibility.[3][8]
Liquid-Phase Peptide Synthesis (LPPS)
Also known as solution-phase synthesis, LPPS is the classical method where all reactions occur in a homogeneous solution.[1][12] This technique requires purification of the peptide intermediate after each coupling step, typically through crystallization or extraction.[13]
While more laborious, this step-wise purification is also a key advantage. It allows for the characterization of intermediates at every stage, ensuring that any errors are caught early. This leads to a very high purity of the final product.[14]
Key Advantages:
-
Scalability: LPPS is particularly valuable for large-scale manufacturing of peptides.[1][13] Once a process is optimized, it can be more economical for producing multi-kilogram quantities of a specific peptide.
-
High Final Purity: The ability to purify intermediates at each step minimizes the accumulation of impurities, often resulting in a purer final product that is simpler to purify compared to the crude product from SPPS.[14]
-
Flexibility: LPPS is well-suited for synthesizing very short peptides or for incorporating complex or unusual modifications.[13][15]
Cost-Benefit Analysis:
-
Costs: LPPS is labor-intensive and slow due to the multi-step purification process.[14][16] It is also difficult to automate.[14] The development of an optimized process for a new peptide can be a time-consuming endeavor.[16]
-
Benefits: For large-scale production, LPPS can be more cost-effective due to lower consumption of raw materials (amino acid derivatives are used in more moderate amounts) and potentially higher overall yields.[13][14] It avoids the high cost associated with resins and the large volumes of solvents required for washing in SPPS.
The Modern Accelerator: Microwave-Assisted Peptide Synthesis (MAPS)
MAPS is a more recent advancement that utilizes microwave energy to accelerate the chemical reactions within the SPPS framework. By applying controlled microwave radiation, both the coupling and deprotection steps can be completed in minutes rather than hours, dramatically shortening the overall synthesis time.
This acceleration is not just about speed; the rapid and uniform heating provided by microwaves can also increase the efficiency of difficult coupling reactions, leading to higher purity peptides and fewer side reactions.[17]
Key Advantages:
-
Drastic Speed Increase: MAPS significantly shortens cycle times compared to conventional SPPS.
-
Improved Purity and Yield: The enhanced reaction kinetics help to minimize side reactions and drive couplings to completion, which is especially beneficial for synthesizing "difficult" or aggregation-prone sequences.[17]
-
Reduced Waste: Faster, more efficient reactions can lead to a reduction in the total amount of solvents and reagents used. Some microwave-assisted methods report generating significantly less waste compared to traditional methods.[17]
Cost-Benefit Analysis:
-
Costs: The primary drawback is the requirement for specialized microwave peptide synthesizers, which represents a significant capital investment.
-
Benefits: The dramatic increase in synthesis speed and product purity provides a compelling return on investment for labs that require rapid production of high-quality peptides.[17] For complex peptides that are challenging to produce via conventional SPPS, MAPS can be the enabling technology that makes their synthesis feasible.
Comparative Data Summary
The following table provides a side-by-side comparison of the key performance and cost metrics for the three methodologies.
| Feature | Solid-Phase (SPPS) | Liquid-Phase (LPPS) | Microwave-Assisted (MAPS) |
| Synthesis Speed | Fast (days)[7] | Slow (weeks)[7] | Very Fast (hours to days) |
| Automation | Highly amenable, commercially available systems[5] | Difficult to achieve[14] | Fully automated systems are standard |
| Scalability | Excellent for small to medium scale; challenging for very large scale[13] | Excellent for large-scale manufacturing[1][13] | Good for small to medium scale |
| Typical Purity | High purity of crude product[3] | Very high final purity due to intermediate purification[14] | Excellent purity, reduces side reactions[17] |
| Typical Yield | Generally high, but can be affected by aggregation[1] | Can be lower due to losses during purification steps[3] | High, improves efficiency of difficult couplings |
| Reagent Consumption | High (uses large excess)[4] | Moderate[14] | Moderate to High |
| Solvent Waste | Very High (extensive washing steps)[4] | Lower, but uses solvents for purification[15] | Reduced compared to conventional SPPS |
| Labor Intensity | Low (with automation)[8] | Very High[16] | Very Low (fully automated) |
| Ideal Application | R&D, peptide libraries, long sequences[7][9] | Large-scale production, short peptides[1][15] | Difficult sequences, rapid synthesis |
Visualizing the Workflows
To better understand the practical differences, the following diagrams illustrate the core workflow of SPPS and a decision-making framework for selecting the appropriate synthesis method.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a peptide synthesis method.
Experimental Protocols
To provide a practical context, below are standardized, step-by-step methodologies for key synthesis procedures. These protocols are self-validating systems; adherence to these steps under standard laboratory conditions should yield predictable outcomes.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for adding one amino acid to a growing peptide chain on a resin support.
-
Resin Preparation: Start with 1g of a suitable resin (e.g., Trityl-based) in a reaction vessel. Swell the resin in dichloromethane (DCM) and then wash thoroughly with dimethylformamide (DMF).[2]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat this step once more. This removes the temporary Fmoc protecting group from the N-terminus of the peptide chain.[18]
-
Washing: Wash the resin extensively to remove all traces of piperidine. This is a critical step. A typical wash cycle is 7x with DMF.[18]
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a base, such as Diisopropylethylamine (DIEA), to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature to allow the coupling reaction to proceed.[2]
-
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[2] The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage (Post-Synthesis): After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously. This is typically done using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) for 2-3 hours.[19]
Protocol 2: Representative Coupling Step in Liquid-Phase Peptide Synthesis (LPPS)
This protocol describes the coupling of two peptide fragments in solution.
-
Reactant Preparation: Dissolve 1 equivalent of the C-terminally protected peptide fragment (with a free N-terminus) in a suitable solvent like DMF.
-
Activation: In a separate flask, dissolve 1.1 equivalents of the N-terminally protected peptide fragment (with a free C-terminus) and 1.2 equivalents of a coupling reagent (e.g., HOBt/DIC) in DMF. Stir at 0°C for 15 minutes to form the active ester.
-
Coupling Reaction: Add the solution from Step 1 to the activated ester from Step 2. Add 2.5 equivalents of a base (e.g., DIEA) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification:
-
Quench the reaction with a weak acid (e.g., 1N HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid, a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, typically via column chromatography or recrystallization, to isolate the pure, elongated peptide fragment.
-
The Green Chemistry Perspective
In recent years, the environmental impact of chemical synthesis has come under intense scrutiny. Peptide synthesis, particularly SPPS, is notorious for its high Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product.[20] The vast quantities of solvents used for washing and purification account for 80-90% of the waste generated.[10][21]
There is a significant push towards "greener" peptide synthesis. This includes:
-
Solvent Replacement: Research into replacing hazardous solvents like DMF and NMP with more benign alternatives such as propylene carbonate.[20][22]
-
Flow Chemistry: Using continuous flow reactors instead of traditional batch reactors can reduce solvent consumption and improve reaction efficiency.[21][23]
-
Chemo-enzymatic Synthesis: This hybrid approach uses enzymes (peptiligases) to join shorter, chemically synthesized peptide fragments, offering high specificity under mild conditions.[14]
LPPS, by using fewer excess reagents, can sometimes be a greener alternative for large-scale processes, while MAPS can contribute by reducing reaction times and thus energy consumption.[13][23]
Conclusion and Future Outlook
The choice between SPPS, LPPS, and MAPS is a strategic decision that hinges on a careful analysis of project-specific needs.
-
SPPS remains the dominant workhorse for research and development due to its speed and amenability to automation, making it ideal for generating diverse peptides for initial screening.
-
LPPS retains its value for the large-scale, cost-effective manufacturing of shorter peptides and for sequences where intermediate purification is critical for achieving the desired final purity.[1][9]
-
MAPS offers a powerful solution for accelerating timelines and overcoming the synthesis of difficult sequences, bridging the gap between speed and quality.
The future of peptide synthesis will likely involve a hybridization of these techniques, leveraging the strengths of each. The integration of flow chemistry, enzymatic ligation, and greener solvents will be crucial in making peptide manufacturing more sustainable and cost-effective.[24][25] For the modern researcher, a deep understanding of the cost-benefit profile of each method is not just advantageous—it is essential for navigating the complex landscape of drug development and scientific discovery.
References
-
Introduction to Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Cunha, I., & et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Löwik, D. W. P. M., & et al. (2019). Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules. Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00558G. [Link]
-
Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. (2025). Adesis, Inc. [Link]
-
Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024). American Peptide Company. [Link]
-
Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. (2025). ResolveMass Laboratories Inc. [Link]
-
Uhlig, J., & et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry (ACS Publications). [Link]
-
A green future for peptides. (2023). World Pharmaceutical Frontiers. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
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Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing. [Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2009). ACS Publications. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. [Link]
-
How Much Does a Peptide Synthesizer Cost?. (2024). Excedr. [Link]
-
Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (2024). MBL International. [Link]
-
Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. (2022). LinkedIn. [Link]
-
Comparison of Peptide Synthesis Methods and Techniques. (2024). Protheragen. [Link]
-
Custom Peptide Synthesis Price. (n.d.). AAPPTec. [Link]
-
Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. (2025). BioDuro. [Link]
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Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2025). ResearchGate. [Link]
-
Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. [Link]
-
How Technology Is Reducing Cost and Time in Peptide Manufacturing. (n.d.). Pepwell Peptides. [Link]
-
An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. (2020). ACS Publications. [Link]
-
The greening of peptide synthesis. (2017). RSC Publishing. [Link]
-
Automated Peptide Synthesis: Innovation and Applications. (n.d.). Synpeptide. [Link]
-
Microwave Assisted Peptide Synthesis. (2011). Semantic Scholar. [Link]
-
Benefits of Automating Peptide Synthesis. (2019). Aurora Biomed. [Link]
-
Comparative study of conventional and microwave assisted synthesis. (n.d.). CEM Corporation. [Link]
-
Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
-
Automated Peptide Synthesis: Increasing Efficiency and Reproducibility. (n.d.). Adesis, Inc. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Rationale for Caution
The primary hazards associated with this class of compounds are:
-
Harmful if swallowed (H302) [1]
-
Harmful in contact with skin (H312) [1]
-
Harmful if inhaled (H332) [1]
The presence of an amino group and a hydrochloride salt suggests that the compound may also possess corrosive or irritant properties, a common characteristic of similar small molecules.[2][3][4] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.
Table 1: Hazard and Disposal Summary for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
| Parameter | Guideline | Source |
| GHS Hazard Codes (inferred) | H302, H312, H332 | [1] |
| Signal Word (inferred) | Warning | [1] |
| Personal Protective Equipment | Nitrile gloves, safety glasses with side shields, lab coat | [5][6] |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Disposal Container | Clearly labeled, sealed, and compatible container | |
| Disposal Method | Licensed hazardous waste disposal service | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a multi-step process that begins the moment the material is designated as waste.
Step 1: Immediate Waste Segregation
At the point of generation, all waste containing 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride must be segregated from non-hazardous waste. This includes:
-
Neat (undiluted) compound: Any remaining solid material.
-
Contaminated solutions: Aqueous or organic solutions containing the compound.
-
Contaminated labware: Pipette tips, weighing boats, and any other disposable items that have come into direct contact with the compound.
The principle of waste segregation is fundamental to safe laboratory practice, preventing unintended chemical reactions and ensuring that waste streams are correctly categorized for final disposal.
Step 2: Containerization and Labeling
Proper containment and labeling are crucial for the safe storage and transport of chemical waste.
-
Select a Compatible Container: Use a container that is compatible with the chemical nature of the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure screw-top lid is appropriate. For liquid waste, ensure the container material will not degrade upon contact with the solvent.
-
Label the Container Clearly: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride". Include the approximate concentration and quantity of the waste. Your institution's Environmental Health and Safety (EHS) department will likely provide specific hazardous waste labels that must be used.
-
Secure the Container: Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Temporary Storage in the Laboratory
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. EHS professionals are trained to manage hazardous waste in compliance with all local, state, and federal regulations.
Workflow for Disposal of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Caption: Disposal workflow for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
In Case of a Spill
In the event of a small spill of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, adhere to the following procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing nitrile gloves, safety glasses, and a lab coat.
-
Contain the Spill: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, and then place the absorbent material into the hazardous waste container.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride is a non-negotiable aspect of laboratory work. By understanding the potential hazards of this compound and adhering to a systematic disposal protocol, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS department for specific guidance.
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How can I neutralize aminehydrochlorides? ResearchGate. [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
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SAFETY DATA SHEET Hydrochloric Acid (9.5 N). ARTMS. [Link]
-
Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Cole-Parmer. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
Based on the hazard classifications of analogous compounds, 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride should be treated as a hazardous substance with the potential to cause:
-
Severe Skin Burns and Corrosion: Direct contact can lead to significant skin damage.[1][2]
-
Serious Eye Damage: The chemical is likely to be corrosive to the eyes and may cause irreversible damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[4][5]
-
Harm if Swallowed: Ingestion can cause gastrointestinal irritation or more severe complications.[2][4][5]
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Recommended, especially if not in a fume hood |
| Conducting reactions (larger scale or with agitation) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron | Required, use a NIOSH-approved respirator |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or suit | Required, use a NIOSH-approved respirator with appropriate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are necessary.[6][7] For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[7][8]
-
Hand Protection: Wear chemical-resistant gloves at all times.[6][9] Nitrile or neoprene gloves are generally suitable for handling amines. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the chemical.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger-scale work or in situations with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[9][10]
-
Respiratory Protection: All handling of solid 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride should ideally be done in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[6][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for ensuring safety. The following workflow provides a procedural guide for handling this compound.
Caption: Safe Handling Workflow for 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride.
Experimental Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Don all required PPE as outlined in the table above.
-
Conduct all work in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
-
Handling:
-
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Ensure you are wearing the appropriate PPE for spill cleanup, including respiratory protection.[12]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[12]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[5][12]
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Plan: Responsible Waste Management
All waste containing 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
By adhering to these rigorous safety protocols, you can confidently and safely handle 3-Amino-1-(piperidin-1-yl)propan-1-one hydrochloride in your research and development endeavors, ensuring both your personal safety and the integrity of your work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Retrieved from [Link]
-
A comprehensive guide on how to handle amines safely in industrial environments. (n.d.). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. canadasafetytraining.com [canadasafetytraining.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. fishersci.fr [fishersci.fr]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

